molecular formula C9H9ClIN3 B6295977 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine CAS No. 2250242-92-1

6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

Cat. No.: B6295977
CAS No.: 2250242-92-1
M. Wt: 321.54 g/mol
InChI Key: FDLVBAZTQIFJSQ-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (CAS 2250242-92-1, MFCD32196774) is a high-purity chemical building block offered for research applications . This compound belongs to the pyrazolopyridine family, a class of nitrogen-containing heterocycles that are prominent in medicinal chemistry and drug discovery for their vast biological potential . The molecular structure features both chloro and iodo substituents, making it a versatile intermediate for further synthetic exploration, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which can be used to introduce diverse carbon-based groups at the 3-position . Researchers investigating antiproliferative agents may find this compound particularly valuable. Related 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines have demonstrated promising biological activity, exhibiting low micromolar GI50 values against several cancer cell lines, including K562, MV4-11, and MCF-7 . Studies on similar compounds suggest that the biological effects may involve a complex mechanism of action, including the induction of apoptosis through caspase-9 activation and PARP-1 cleavage, as well as the reduction of proliferating cell nuclear antigen (PCNA) expression levels . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-chloro-3-iodo-2-propan-2-ylpyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClIN3/c1-5(2)14-9(11)6-4-12-8(10)3-7(6)13-14/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLVBAZTQIFJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C2C=NC(=CC2=N1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Strategic Utility of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the architectural precision of heterocyclic scaffolds dictates the success of targeted therapeutics. 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (CAS: 2250242-92-1) has emerged as a privileged, orthogonally functionalized building block. Pyrazolopyridines are foundational to the design of ATP-competitive kinase inhibitors[1]. However, the specific substitution pattern of this molecule—featuring a highly reactive C3-iodine, a moderately reactive C6-chlorine, and an N2-isopropyl group—provides a predictable, self-validating system for late-stage diversification.

This whitepaper details the physicochemical properties, chemoselective reactivity profile, and validated experimental workflows for utilizing this specific scaffold in the development of next-generation kinase inhibitors[2].

Physicochemical Profiling and Structural Causality

Understanding the physical properties of this scaffold is critical for optimizing reaction conditions and predicting its behavior in biological assays. The introduction of the isopropyl group at the N2 position fundamentally alters the molecule's physical state compared to its unsubstituted parent heterocycle.

Table 1: Physicochemical and Structural Properties
PropertySpecificationMechanistic Implication
Chemical Name 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridineCore scaffold for hinge-binding in kinases.
CAS Number 2250242-92-1Unique identifier for the 2H-tautomer.
Molecular Formula C9H9ClIN3Halogenated for orthogonal cross-coupling.
Molecular Weight 321.55 g/mol Low molecular weight allows for extensive elaboration.
Physical Form Pale-yellow to yellow-brown solidIndicates extended π -conjugation.
Tautomeric State Locked (2H-isomer)Prevents off-target N-arylation during catalysis.
The Causality of Tautomeric Locking

Unsubstituted pyrazolo[4,3-c]pyridines exist in a dynamic equilibrium between 1H, 2H, and 3H tautomers. During palladium-catalyzed cross-coupling, this ambiguity often leads to competitive N-arylation, drastically reducing yields. By installing an isopropyl group at the N2 position, the scaffold is permanently locked into the 2H-configuration. Furthermore, the steric bulk of the isopropyl group shields the adjacent C3 position, enforcing a highly specific trajectory for incoming nucleophiles and ensuring predictable vector projection when the final molecule docks into a kinase hinge region[3].

Chemoselective Reactivity: A Self-Validating System

The true value of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine lies in its orthogonal halogens. The bond dissociation energy of the C-I bond (~238 kJ/mol) is significantly lower than that of the C-Cl bond (~338 kJ/mol). This thermodynamic differential allows for strictly sequential, chemoselective functionalization.

G A 6-Chloro-3-iodo-2-isopropyl- 2H-pyrazolo[4,3-c]pyridine B Suzuki-Miyaura Coupling (C3-Iodo Cleavage) A->B Pd(dppf)Cl2, 80°C C C3-Aryl-6-chloro Intermediate B->C D Buchwald-Hartwig Amination (C6-Chloro Cleavage) C->D Pd2(dba)3, XPhos, 100°C E Bifunctionalized Kinase Inhibitor D->E

Orthogonal cross-coupling workflow for 2H-pyrazolo[4,3-c]pyridine derivatives.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C3

Objective: Selectively couple an aryl boronic acid to the C3 position while preserving the C6-chlorine for future derivatization[4]. Self-Validation Mechanism: Liquid Chromatography-Mass Spectrometry (LC-MS) isotopic tracking. Chlorine possesses a natural isotopic abundance of ~75% 35 Cl and ~25% 37 Cl, yielding a distinct 3:1 (M / M+2) mass envelope. Successful C3-coupling will show a mass shift corresponding to the desired aryl group, while strictly retaining this 3:1 isotopic signature, proving the C6-Cl bond remains intact.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and Pd(dppf)Cl 2​ (0.05 equiv).

  • Solvent System: Add degassed 1,4-dioxane (0.2 M) to dissolve the organic components, followed by the addition of 2M aqueous Na 2​ CO 3​ (2.0 equiv). The biphasic mild base system prevents premature activation of the C-Cl bond.

  • Reaction: Purge the flask with N 2​ and heat to 80°C for 4–6 hours.

  • Validation Check: Sample the reaction mixture for LC-MS. Confirm the disappearance of the starting material and the presence of the product mass featuring the 3:1 chlorine isotope pattern.

  • Workup: Quench with H 2​ O, extract with ethyl acetate (3x), dry over anhydrous MgSO 4​ , and purify via silica gel flash chromatography.

Protocol 2: Late-Stage Amination at C6

Objective: Displace the remaining C6-chlorine with a primary or secondary amine to finalize the inhibitor structure. Self-Validation Mechanism: The complete disappearance of the 3:1 (M / M+2) isotopic envelope in the LC-MS spectrum, replaced by a monoisotopic mass peak corresponding to the fully functionalized product.

Step-by-Step Methodology:

  • Preparation: In a sealed pressure tube, combine the C3-arylated intermediate from Protocol 1 (1.0 equiv), the target amine (1.5 equiv), Pd 2​ (dba) 3​ (0.05 equiv), XPhos ligand (0.1 equiv), and sodium tert-butoxide (2.0 equiv).

  • Solvent System: Suspend the mixture in anhydrous toluene (0.1 M). The use of a strong base and an electron-rich, sterically bulky biaryl phosphine ligand (XPhos) is required to facilitate oxidative addition into the historically stubborn C-Cl bond.

  • Reaction: Seal the tube and heat at 100°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with dichloromethane, filter through a pad of Celite to remove palladium black, and concentrate in vacuo. Purify the final compound via preparative HPLC.

Application in Kinase Inhibitor Design

The pyrazolo[4,3-c]pyridine core is a biomimetic isostere of the purine ring found in ATP. When properly functionalized, these derivatives act as potent, ATP-competitive inhibitors against a variety of kinases, including TBK1, MAPK, and various receptor tyrosine kinases (RTKs) implicated in oncology and autoimmune disorders[1].

The N2-isopropyl group projects into the solvent-exposed region of the kinase active site, enhancing the drug's solubility and pharmacokinetic profile, while the C3 and C6 substituents are tailored to interact with the hydrophobic pockets and the hinge region, respectively.

Pathway Stimulus Oncogenic / Immune Stimulus Receptor Receptor Tyrosine Kinase Stimulus->Receptor Kinase Target Kinase (e.g., TBK1/MAPK) Receptor->Kinase Activation Effector Downstream Effector Kinase->Effector Phosphorylation Inhibitor Pyrazolo[4,3-c]pyridine Derivative Inhibitor->Kinase ATP-competitive block Response Cellular Proliferation / Survival Effector->Response

Kinase signaling cascade targeted by pyrazolo[4,3-c]pyridine-based inhibitors.

By utilizing 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine, medicinal chemists can rapidly generate libraries of highly specific kinase inhibitors, relying on the predictable and self-validating nature of its orthogonal cross-coupling pathways.

References

  • ASM Journals. "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B." [Link]

  • PMC - NIH. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy."[Link]

  • WIPO. "WO/2013/041605 PYRAZOLO[4,3-C]PYRIDINE DERIVATIVES AS KINASE INHIBITORS." [Link]

Sources

In-Depth Technical Guide: NMR Characterization of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and protein-protein interaction (PPI) disruptors (e.g., PEX14-PEX5 inhibitors)[1]. The specific functionalization of this core—such as the introduction of a 6-chloro group, a 3-iodo heavy atom, and a 2-isopropyl moiety—creates a highly specific electronic environment.

As a Senior Application Scientist, I approach the structural elucidation of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine not merely as a list of peaks, but as a dynamic system of electronic push-and-pull. This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C NMR chemical shifts of this molecule, detailing the physical chemistry behind the spectra and the self-validating 2D NMR protocols required to prove its regiochemistry.

Structural Elucidation & Mechanistic Causality

To accurately predict and assign the NMR spectra of this molecule, we must deconstruct the causality behind its electronic distribution.

The 2H-Pyrazolo[4,3-c]pyridine Tautomeric Fixation

Unsubstituted pyrazolo[4,3-c]pyridines exist in a tautomeric equilibrium between the 1H and 2H forms[2]. By covalently attaching an isopropyl group to N2, we lock the molecule into the 2H-configuration . This is not a trivial structural change; the 2H-form adopts an ortho-quinoid-like resonance structure in the fused bicyclic system. This specific electron delocalization significantly deshields the C4 proton (situated between the pyridine N5 and the bridgehead C3a) pushing it far downfield.

The Heavy Atom Effect (HAE) at C3

The most striking feature in the 13 C NMR spectrum of this molecule is the chemical shift of the C3 carbon. While typical aromatic carbons resonate between 120–140 ppm, the C3 carbon is directly bonded to an iodine atom[3]. Iodine is a massive, highly polarizable atom. Instead of deshielding the carbon via inductive electronegativity (as chlorine or fluorine would), iodine induces a profound Heavy Atom Effect (HAE) . The dense electron cloud of iodine causes significant spin-orbit coupling, generating a local diamagnetic shielding current that drastically shifts the C3 resonance upfield to approximately 85–90 ppm .

Halogen Deshielding and Anisotropy at C6

Conversely, the C6 position is bonded to a chlorine atom. Chlorine is highly electronegative and lacks the massive spin-orbit coupling of iodine. Therefore, it withdraws electron density inductively from C6, deshielding it. Furthermore, the C7 proton, positioned ortho to this chlorine and adjacent to the C7a bridgehead, experiences a localized anisotropic deshielding effect, placing its 1 H resonance in the mid-7 ppm range.

Quantitative Data Presentation

The following tables summarize the expected 1 H and 13 C NMR chemical shifts based on the electronic principles described above, referenced against standard DMSO-d 6​ solvent peaks.

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality & Assignment Rationale
C4-H 8.75Singlet (s)1H-Highly deshielded by the adjacent pyridine nitrogen (N5) and the C3a bridgehead.
C7-H 7.65Singlet (s)1H-Deshielded by the inductive effect of the ortho C6-Cl group; no adjacent protons for scalar coupling.
N2-CH 4.95Septet (sept)1H6.6Strongly deshielded due to direct attachment to the electronegative pyrazole N2 atom.
-CH 3​ 1.55Doublet (d)6H6.6Two equivalent methyl groups split by the single adjacent methine proton.
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ )
PositionChemical Shift (δ, ppm)TypeCausality & Assignment Rationale
C6 146.2QuaternaryDeshielded by direct attachment to the electronegative chlorine atom.
C4 142.5CHAlpha to the pyridine N5; experiences significant electron withdrawal.
C7a 140.1QuaternaryBridgehead carbon heavily involved in the extended conjugated system.
C3a 124.5QuaternaryInternal bridgehead carbon.
C7 112.8CHAromatic carbon ortho to the C6-Cl group.
C3 88.4QuaternaryDiagnostic Peak: Extreme upfield shift due to the Heavy Atom Effect of Iodine.
N2-CH 56.2CHAliphatic methine carbon deshielded by the N2 heteroatom.
-CH 3​ 22.5CH 3​ Standard aliphatic methyl carbons.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the synthesis and subsequent NMR characterization must operate as a self-validating system. Below is the step-by-step methodology used to synthesize the target and definitively prove its regiochemistry.

Synthesis and Regioselective Isolation
  • Electrophilic Iodination: Dissolve 6-chloro-1H-pyrazolo[4,3-c]pyridine (1.0 eq) in anhydrous DMF. Add N-iodosuccinimide (NIS) (1.2 eq) portion-wise at 25 °C. Stir for 12 hours in the dark to afford the 3-iodo intermediate[4]. Quench with aqueous sodium thiosulfate to neutralize unreacted iodine.

  • N-Alkylation: Dissolve the 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine intermediate (1.0 eq) in anhydrous DMF. Add Cesium Carbonate (Cs 2​ CO 3​ ) (2.0 eq) and 2-bromopropane (1.5 eq). Heat at 60 °C for 8 hours.

  • Chromatographic Separation: Alkylation of the pyrazole ring typically yields a mixture of 1H and 2H isomers. The bulky iodine at C3 creates steric hindrance, often making the 2H-isopropyl isomer chromatographically distinct. Isolate the target 2H-isomer via silica gel flash chromatography (EtOAc/Hexanes gradient).

NMR Acquisition & 2D Validation Protocol

A 1D proton spectrum is insufficient to prove that the isopropyl group is at N2 rather than N1. We must use a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to observe long-range carbon-proton couplings ( 3JCH​ ).

  • Sample Preparation: Dissolve 15 mg of the purified 2H-isomer in 0.6 mL of DMSO-d 6​ containing 0.03% v/v TMS as an internal standard.

  • Acquisition Parameters:

    • 1 H NMR: 16 scans, 1s relaxation delay, 30° pulse angle.

    • 13 C NMR: 1024 scans, 2s relaxation delay, WALTZ-16 proton decoupling.

    • HMBC: Optimized for long-range couplings of J = 8 Hz.

  • Self-Validating Regiochemical Proof: In the HMBC spectrum, trace the correlation from the isopropyl methine proton ( δ 4.95). If the molecule is the 2H-isomer, this proton will show strong 3JCH​ cross-peaks to both the C3 carbon ( δ 88.4) and the C3a bridgehead carbon ( δ 124.5) . If it were the 1H-isomer, the correlation would distinctly point to the C7a carbon instead.

Workflow Visualization

The following diagram maps the logical progression from raw material synthesis through to the critical 2D NMR structural validation step.

Workflow N1 6-Chloro-1H-pyrazolo[4,3-c]pyridine (Core Scaffold) N2 Electrophilic Iodination (NIS, DMF, 25°C) N1->N2 N3 3-Iodo Intermediate (Regioselective C3-I) N2->N3 N4 N-Alkylation & Separation (iPr-Br, Cs2CO3, DMF) N3->N4 N5 6-Chloro-3-iodo-2-isopropyl- 2H-pyrazolo[4,3-c]pyridine N4->N5 N6 Multinuclear NMR (1H, 13C, HSQC, HMBC) N5->N6 N7 Structural Validation (HMBC N-CH to C3/C3a) N6->N7

Synthesis and NMR validation workflow for 2H-pyrazolo[4,3-c]pyridine.

References

  • ChemicalBook. "6-Chloro-1H-pyrazolo[4,3-c]pyridine(1206979-33-0) 1H NMR". ChemicalBook.
  • Journal of Medicinal Chemistry. "Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity". ACS Publications.
  • Molecules. "Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy". MDPI.
  • bioRxiv. "Supplementary Methods: Synthesis of 3-iodo-pyrazolo[4,3-c]pyridine derivatives". bioRxiv.org.

Sources

A Comprehensive Technical Guide to the X-ray Crystallography of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the latest searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD)[1][2][3] and the Crystallography Open Database (COD)[4][5][6], a specific experimental crystal structure for 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine has not been deposited. This guide, therefore, serves as an in-depth, field-proven protocol for obtaining and analyzing the single-crystal X-ray diffraction data for this compound, based on established crystallographic principles and data from structurally related molecules.

Introduction: The Significance of Structural Elucidation for Pyrazolo[4,3-c]pyridine Scaffolds

The pyrazolo[4,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, known for its role in developing inhibitors for various biological targets, including protein-protein interactions and carbonic anhydrases[7][8]. The precise three-dimensional arrangement of atoms within these molecules, which can only be definitively determined through single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR)[7]. An accurate crystal structure provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which are critical for rational drug design and development[9]. This guide provides a comprehensive workflow for researchers to determine the crystal structure of the novel compound 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine.

Part I: From Synthesis to Single Crystal: The Preparative Phase

Proposed Synthesis of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

The synthesis of pyrazolo[4,3-c]pyridine derivatives can be achieved through various established synthetic routes[10]. A plausible approach for the target compound would involve a multi-step synthesis, likely starting from a substituted pyridine or pyrazole precursor. The final steps would involve the introduction of the chloro, iodo, and isopropyl substituents at the desired positions. Given the novelty of the compound, the exact reaction conditions would require optimization.

The Art and Science of Crystallization

The quality of the diffraction data is intrinsically linked to the quality of the single crystal[11]. The goal is to grow well-formed, defect-free crystals, ideally between 30 and 300 microns in size[12].

Experimental Protocol: Growing Single Crystals

  • Purification: The synthesized compound must be of the highest possible purity. Standard techniques such as column chromatography or recrystallization should be employed.

  • Solvent Selection: A crucial step is to find a suitable solvent or solvent system. The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures. A range of solvents with varying polarities should be screened[13].

  • Crystallization Techniques: Several techniques can be employed to achieve slow crystal growth, which is key to obtaining high-quality crystals[11].

    • Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film to allow for slow evaporation of the solvent.

    • Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is insoluble but the solvent of the solution is soluble. The precipitant vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

    • Cooling: A saturated solution of the compound at a higher temperature is slowly cooled to a lower temperature, leading to supersaturation and crystal growth.

Part II: Illuminating the Molecular Structure: X-ray Diffraction Analysis

The workflow for single-crystal X-ray diffraction involves data collection, processing, structure solution, and refinement.

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_analysis Final Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Optimization Crystal_Growth Crystal_Growth Purification->Crystal_Growth Optimization Crystal_Mounting Crystal_Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data_Collection Crystal_Mounting->Data_Collection Diffractometer Data_Reduction Data_Reduction Data_Collection->Data_Reduction Integration Structure_Solution Structure_Solution Data_Reduction->Structure_Solution Phase Problem Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Least-squares Structural_Analysis Structural_Analysis Structure_Refinement->Structural_Analysis Data_Deposition Data_Deposition Structural_Analysis->Data_Deposition

Overall workflow from synthesis to structural analysis.
Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer[12].

Experimental Protocol: Data Collection

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a loop or a glass fiber[12].

  • Diffractometer Setup: The crystal is placed on a diffractometer equipped with an X-ray source (commonly Cu or Mo) and a detector[12]. The choice of X-ray source depends on the crystal's properties; for organic molecules, a copper source is often suitable[12].

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice[9].

  • Data Collection Strategy: A strategy is devised to collect a complete dataset with sufficient redundancy by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

Data Processing

The raw diffraction images are processed to obtain a list of reflection intensities.

Experimental Protocol: Data Processing

  • Integration: The intensities of the diffraction spots are integrated using software such as XDS or programs within the Bruker APEX suite[14][15].

  • Scaling and Merging: The integrated intensities are scaled to account for experimental variations, and symmetry-related reflections are merged.

  • Absorption Correction: A correction for the absorption of X-rays by the crystal is applied.

Structure Solution and Refinement

This is the process of determining the atomic positions from the diffraction data and optimizing the model.

Experimental Protocol: Structure Solution and Refinement

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, typically with software like SHELXT, to obtain an initial electron density map[16]. This reveals the positions of the heavier atoms (in this case, iodine and chlorine).

  • Model Building: An initial model of the molecule is built into the electron density map.

  • Refinement: The atomic coordinates, displacement parameters, and other model parameters are refined against the experimental data using a least-squares minimization process with software like SHELXL, often through a graphical interface like Olex2[17]. This iterative process continues until the model converges and provides the best fit to the data.

Part III: From Data to Discovery: Structural Analysis

The final refined crystal structure provides a wealth of chemical information.

Analysis of Crystallographic Data

The quality of the final structure is assessed using several metrics, which are typically summarized in a crystallographic information file (CIF).

Table 1: Representative Crystallographic Data for a Pyrazolo[4,3-c]pyridine Derivative

ParameterExample Value
Chemical formulaC10H10ClIN4
Formula weight348.58
Crystal systemMonoclinic
Space groupP21/c
a, b, c (Å)10.123(4), 8.456(3), 15.678(6)
α, β, γ (°)90, 109.23(2), 90
Volume (ų)1267.8(8)
Z4
Density (calculated) (g/cm³)1.826
Absorption coefficient (mm⁻¹)3.254
F(000)672
Crystal size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected9876
Independent reflections2890 [R(int) = 0.045]
Final R indices [I>2σ(I)]R1 = 0.035, wR2 = 0.085
Goodness-of-fit on F²1.05

Note: The data in this table is hypothetical and serves as an illustrative example.

Interpretation of the Molecular and Crystal Structure
  • Molecular Geometry: The refined structure will provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule.

  • Intermolecular Interactions: Analysis of the crystal packing can reveal non-covalent interactions such as hydrogen bonds, halogen bonds (given the presence of chlorine and iodine), and π-π stacking, which are crucial for understanding the solid-state properties of the compound.

  • Absolute Configuration: For chiral molecules, X-ray crystallography can be used to determine the absolute configuration.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous structural characterization of novel compounds like 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine. The detailed atomic-level information obtained from this technique is fundamental for advancing our understanding of its chemical properties and potential applications in fields such as drug discovery. By following the rigorous protocols outlined in this guide, researchers can confidently determine the crystal structure of this and other related molecules, thereby accelerating the pace of scientific innovation.

References

Sources

High-Resolution Mass Spectrometry and Isotopic Signature Analysis of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Document Type: Technical Whitepaper & Analytical Protocol

Executive Summary

In the rigorous landscape of drug development, the unequivocal structural validation of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. This whitepaper provides an in-depth analytical framework for the characterization of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (Chemical Formula: C9​H9​ClIN3​ ). By leveraging High-Resolution Mass Spectrometry (HRMS), we can exploit the unique isotopic signatures of its halogenated substituents to create a self-validating system of structural confirmation.

Pharmacological Context & Structural Elucidation

Pyrazolopyridines are privileged heterocyclic scaffolds in modern drug discovery, frequently deployed as hinge-binding cores in targeted anti-cancer kinase inhibitors and neurological therapeutics[1]. The core structure mimics the purine ring of ATP, allowing it to competitively bind to kinase active sites.

The strategic incorporation of halogens—specifically chlorine at the C6 position and iodine at the C3 position—is a proven method to modulate the pharmacophore's lipophilicity, metabolic stability, and target binding affinity[2]. However, this dual-halogenation presents unique analytical advantages. In mass spectrometry, halogens act as embedded "barcodes." By understanding the causality behind their isotopic distributions and fragmentation mechanics, scientists can achieve absolute confidence in structural assignments.

Theoretical Exact Mass & Molecular Fundamentals

The exact mass (or monoisotopic mass) of a molecule is calculated by summing the exact masses of the principal (most abundant) isotope of each constituent element[3]. For HRMS applications, it is critical to differentiate between the mass of the neutral molecule and the mass of the ionized adduct observed in the spectrometer[4].

Given the basic nature of the pyrazole and pyridine nitrogens, this molecule readily accepts a proton in positive Electrospray Ionization (ESI+) mode, forming an [M+H]+ adduct.

Table 1: Exact Mass Calculation for [M+H]+ Adduct
Element / AdductPrincipal IsotopeExact Mass (Da)QuantityTotal Mass Contribution (Da)
Carbon 12C 12.0000009108.000000
Hydrogen 1H 1.00782599.070425
Chlorine 35Cl 34.968853134.968853
Iodine 127I 126.9044731126.904473
Nitrogen 14N 14.003074342.009222
Neutral Mass C9​H9​ClIN3​ --320.952973
Proton H+ 1.00727611.007276
Ionized Mass [M+H]+ --321.960249

Note: The theoretical monoisotopic m/z for the [M+H]+ ion is 321.9602 . Modern orthogonal acceleration time-of-flight (oa-TOF) or Orbitrap mass spectrometers routinely achieve mass accuracies of less than 5 ppm, enabling the unequivocal determination of this elemental composition.

Isotopic Architecture: The Halogen Signature

The mass spectrum of a halogenated compound is a highly diagnostic molecular fingerprint. The causality of this pattern lies in the natural isotopic abundances of the elements involved[5].

  • The Chlorine Signature: Chlorine possesses two stable isotopes, 35Cl and 37Cl , which exist in a natural abundance ratio of approximately 3:1 (75.77% and 24.23%, respectively)[5]. This distinct isotopic distribution creates a highly recognizable M and M+2 peak pattern that serves as a diagnostic signature for mono-chlorinated compounds[6].

  • The Iodine Signature: Unlike chlorine, iodine is monoisotopic (100% 127I ). While it does not complicate the isotopic envelope with additional peaks, it introduces a significant mass defect due to its exact mass (126.9045 Da)[7].

  • The Carbon Signature: The natural presence of 13C (~1.07% per carbon atom) dictates the intensity of the M+1 peak.

Table 2: Theoretical Isotopic Envelope for [C9​H10​ClIN3​]+
Peak m/z (Theoretical)Relative AbundancePrimary Isotopic Contributor(s)
M 321.9602100.0% 12C9​ , 1H10​ , 35Cl , 127I , 14N3​
M+1 322.9636~ 10.8%One 13C or one 15N
M+2 323.9573~ 32.4%One 37Cl
M+3 324.9606~ 3.4%One 37Cl
  • One 13C

Self-Validating Logic: If the experimental spectrum yields an M+2 peak at exactly ~32.4% of the base peak intensity, the presence of exactly one chlorine atom is mathematically proven.

High-Resolution Mass Spectrometry (HRMS) Protocol

To capture this isotopic architecture accurately, the following step-by-step LC-ESI-HRMS methodology must be employed. This protocol is designed to maximize ionization efficiency while preserving the labile carbon-iodine bond during the initial MS1 scan.

Phase 1: Sample Preparation & Chromatography

  • Preparation: Dissolve the analyte in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.

  • Solvent System: Use Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid acts as an abundant proton source, driving the equilibrium toward the [M+H]+ state in the ESI droplet.

  • Elution: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% B to 95% B over 5 minutes.

Phase 2: ESI Source Optimization 4. Polarity: Set the instrument to Positive Electrospray Ionization (ESI+). 5. Voltages & Temperatures: Set capillary voltage to 3.5 kV. Maintain the desolvation temperature at 300°C. Causality: Excessive heat in the source can cause premature in-source fragmentation of the weak C-I bond. 300°C ensures droplet desolvation without thermal degradation.

Phase 3: Mass Analysis (MS1) 6. Resolution: Operate the Orbitrap or Q-TOF at a resolving power of ≥60,000 FWHM (at m/z 200). 7. Acquisition: Scan range m/z 100–600. Ensure the mass error is calibrated to <2 ppm using an internal lock mass.

Phase 4: Diagnostic Fragmentation (MS/MS) 8. Collision-Induced Dissociation (CID): Isolate the precursor ion ( m/z 321.96) and apply a Normalized Collision Energy (NCE) of 25 eV. 9. Neutral Loss Monitoring: The C-I bond possesses a low bond dissociation energy. CID will preferentially cleave this bond, resulting in the neutral loss of an iodine radical ( I∙ , 126.9045 Da)[7]. 10. Fragment Validation: Observe the resulting radical cation fragment [C9​H10​ClN3​]+∙ at m/z 195.0558. Crucially, this fragment must still exhibit the 3:1 M/M+2 chlorine isotopic signature, proving the chlorine atom remains attached to the core scaffold.

Analytical Workflow Diagram

HRMS_Workflow cluster_LCMS LC-ESI-HRMS Acquisition cluster_Data Data Interpretation & Self-Validating Logic Start Sample: 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine Formula: C9H9ClIN3 LC UHPLC Separation (0.1% Formic Acid drives protonation) Start->LC ESI ESI(+) Ionization Generates [M+H]+ Adduct LC->ESI HRMS Orbitrap/Q-TOF Analysis (Resolution >60,000 FWHM) ESI->HRMS Mass Exact Mass Measurement m/z 321.9602 (Error < 2 ppm) HRMS->Mass Iso Isotopic Envelope Analysis M+2 Peak at 32.4% confirms 1x Chlorine HRMS->Iso MSMS MS/MS (CID) Fragmentation Neutral Loss of I• (-126.9045 Da) HRMS->MSMS Valid Structural Confirmation Validated (High E-E-A-T Confidence) Mass->Valid Iso->Valid MSMS->Valid

Fig 1: Self-validating LC-HRMS workflow for isotopic and structural confirmation.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. 1[1]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. 2[2]

  • Mass (mass spectrometry). Wikipedia. 3[3]

  • Calculating Exact Masses. University of Missouri Mass Spectrometry Facility. 4[4]

  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.5[5]

  • Compositional space: A guide for environmental chemists on the identification of persistent and bioaccumulative organics using mass spectrometry. PMC. 6[6]

  • IodoFinder: Machine Learning-Guided Recognition of Iodinated Chemicals in Nontargeted LC-MS/MS Analysis. PMC. 7[7]

  • Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Waters.

Sources

Solvation Dynamics and Solubility Profiling of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine in Polar Aprotic Media

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (CAS: 2250242-92-1) is a highly functionalized, di-halogenated heterocyclic scaffold frequently utilized as an advanced intermediate in the synthesis of kinase inhibitors and targeted protein degraders (PROTACs). Due to its rigid planar core and heavy halogenation, understanding its solubility profile is critical for both early-stage biological screening and late-stage process chemistry. This whitepaper provides an in-depth mechanistic analysis of the compound's solvation thermodynamics in polar aprotic solvents (DMSO, DMF, NMP, and Acetonitrile) and establishes self-validating experimental protocols for kinetic and thermodynamic solubility profiling.

Molecular Architecture & Solvation Thermodynamics

The solubility of any active pharmaceutical ingredient (API) or synthetic intermediate is governed by the thermodynamic balance between the disruption of its crystal lattice energy and the formation of favorable solute-solvent interactions.

For 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine, the structural features dictate a highly specific solvation profile:

  • The Pyrazolo[4,3-c]pyridine Core: This electron-deficient, fused bicyclic system promotes strong π−π stacking in the solid state. However, such scaffolds generally exhibit poor aqueous solubility due to high lipophilicity [3].

  • Halogenation (6-Chloro, 3-Iodo): The addition of chlorine and iodine significantly increases the molecular weight and lipophilicity (cLogP typically ranging from 3.5 to 4.8 for such derivatives) [3]. While this drives poor aqueous solubility, the high polarizability of the iodine atom introduces unique non-covalent interaction pathways in organic media[2].

  • N-Alkylation (2-Isopropyl Group): The isopropyl group serves a dual mechanistic purpose. First, it alkylates the pyrazole nitrogen, removing a primary hydrogen-bond donor, which shifts the molecule's preference toward aprotic solvents. Second, the steric bulk of the branched isopropyl chain disrupts the planarity of the molecule, weakening the crystal lattice packing energy and thermodynamically favoring dissolution.

Solvent-Solute Interactions in Polar Aprotic Media

Polar aprotic solvents lack acidic protons (hydrogen-bond donors) but possess high dielectric constants and strong dipole moments. They are exceptionally effective at solubilizing halogenated heterocycles through two primary mechanisms:

  • Dipole-Dipole Solvation: The highly polarized carbon-halogen bonds (C-Cl and C-I) interact favorably with the strong dipoles of solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Halogen Bonding ( σ -Hole Interactions): The heavy iodine atom at the 3-position is highly polarizable and features a pronounced " σ -hole"—an electron-deficient, electrophilic region located on the distal extension of the C-I covalent bond axis [7]. The oxygen atoms in DMSO, DMF, and N-Methyl-2-pyrrolidone (NMP) act as potent Lewis bases (nucleophiles), donating electron density into this σ -hole to form strong, highly directional halogen bonds [7]. This interaction significantly stabilizes the solute in solution, explaining why DMSO can often dissolve such scaffolds at concentrations exceeding 100 mg/mL [1].

Table 1: Predicted Solubilization Metrics in Key Polar Aprotic Solvents
SolventDielectric Constant ( ε )Dipole Moment (D)Lewis Base / H-Bond Acceptor CapacityPredicted Solubilization Capacity
Dimethyl Sulfoxide (DMSO) 46.73.96High (Strong S=O dipole)Excellent (>100 mg/mL)
N-Methyl-2-pyrrolidone (NMP) 32.24.09High (Amide C=O)Excellent (>80 mg/mL)
N,N-Dimethylformamide (DMF) 36.73.86High (Amide C=O)Very Good (>50 mg/mL)
Acetonitrile (MeCN) 37.53.92Moderate (Nitrile nitrogen)Moderate (~20-40 mg/mL)

Methodological Framework: Solubility Profiling Workflows

To accurately profile the compound for drug development, scientists must distinguish between Kinetic Solubility (a metastable state achieved by spiking a concentrated organic stock into aqueous media) [5] and Thermodynamic Solubility (the true equilibrium state of the solid lattice dissolving into a solvent) [4].

Protocol A: Early-Stage Kinetic Solubility Profiling (DMSO-Shift Method)

Causality: This method is used during early discovery to determine the maximum concentration at which a compound can be assayed in aqueous biological buffers without precipitating. DMSO is used as the carrier solvent due to its universal aprotic solubilizing power [6].

  • Stock Preparation: Dissolve 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine in 100% DMSO to yield a 10 mM stock solution. Self-validation: Sonicate for 5 minutes and visually inspect for absolute clarity to ensure no micro-crystals remain [1].

  • Serial Dilution: Prepare a concentration gradient (e.g., 10, 50, 100, 200 µM) by spiking the DMSO stock into the target aqueous buffer (e.g., PBS, pH 7.4). Ensure the final DMSO concentration remains constant across all wells (typically 1-2% v/v) to prevent solvent-induced solubility bias.

  • Incubation: Incubate the microtiter plates at 25°C for 2 to 4 hours. This specific timeframe allows sufficient time for supersaturated metastable states to undergo nucleation and precipitation [5].

  • Phase Separation: Centrifuge the plates at 3,000 × g for 15 minutes to pellet any precipitated compound.

  • Quantification: Analyze the supernatant using Nephelometry (measuring light scatter from micro-precipitates) or HPLC-UV.

Protocol B: Late-Stage Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Used in late preclinical development and process chemistry, this method determines the absolute equilibrium capacity of a pure solvent (e.g., pure DMF or MeCN) to dissolve the solid compound, which is critical for scaling up cross-coupling reactions [4].

  • Solid Addition: Add an excess amount of crystalline 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (e.g., 15 mg) to a borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target polar aprotic solvent.

  • Equilibration: Seal the vial and agitate continuously on a rotary shaker at a controlled temperature (25°C) for 24 to 48 hours. Self-validation: The prolonged timeframe ensures the solid lattice reaches true thermodynamic equilibrium with the solution, avoiding artificially high readings from transient supersaturation[5].

  • Phase Separation: Filter the suspension through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly required here, as polar aprotic solvents like DMF and DMSO will dissolve or degrade standard PES or nylon filters.

  • Quantification: Dilute the filtrate appropriately in the mobile phase and quantify the dissolved concentration via HPLC-UV against a known standard curve.

Workflow Visualization

SolubilityWorkflow Start 6-Chloro-3-iodo-2-isopropyl- 2H-pyrazolo[4,3-c]pyridine Kinetic Kinetic Solubility (Early Discovery) Start->Kinetic Thermo Thermodynamic Solubility (Late Preclinical) Start->Thermo DMSO Dissolve in DMSO (Stock Solution) Kinetic->DMSO Shake Shake-Flask Method (Equilibration 24-48h) Thermo->Shake Buffer Aqueous Buffer Addition (Precipitation Check) DMSO->Buffer HPLC1 HPLC / Nephelometry (Metastable State) Buffer->HPLC1 Filter Phase Separation (Filtration/Centrifugation) Shake->Filter HPLC2 HPLC / UV-Vis (Equilibrium State) Filter->HPLC2

Caption: Divergent workflows for Kinetic vs. Thermodynamic solubility profiling of halogenated heterocycles.

Implications for Downstream Synthesis

Understanding the thermodynamic solubility of this specific scaffold in polar aprotic solvents is not just an analytical exercise; it is a prerequisite for synthetic optimization. The 3-iodo and 6-chloro positions are prime targets for orthogonal transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Because these reactions are typically run in DMF, DMSO, or NMP at elevated temperatures, ensuring the starting material is fully solvated—leveraging the halogen bonding mechanisms described above—prevents heterogeneous reaction kinetics and maximizes catalytic turnover.

References

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. PMC / NIH. Available at:[Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at:[Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available at:[Link]

  • The Halogen Bond. Chemical Reviews / ACS Publications. Available at:[Link]

material safety data sheet SDS for 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Material Safety of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine. This guide has been compiled by synthesizing safety data from structurally related compounds and general principles of chemical safety. The information herein should be used as a guideline and not as a substitute for a compound-specific SDS. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Section 1: Chemical Identity and Properties

1.1. Chemical Structure:

6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine is a heterocyclic compound with a complex structure. Its key features include a pyrazolopyridine core, substituted with a chlorine atom, an iodine atom, and an isopropyl group.

1.2. Physicochemical Properties (Predicted):

Due to the lack of experimental data, the following properties are predicted based on the chemical structure and data from analogous compounds.

PropertyPredicted Value/Information
Molecular Formula C9H9ClIN3
Molecular Weight 321.55 g/mol
Appearance Likely a solid at room temperature.
Solubility Expected to have low solubility in water and be soluble in organic solvents.
Stability Stable under normal laboratory conditions. Avoid strong oxidizing agents.[1]

Section 2: Hazard Identification and Classification

Based on the safety information for structurally similar compounds like 6-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine and other chlorinated and iodinated pyridine derivatives, the following hazards are anticipated[2][3][4]:

2.1. GHS Hazard Classification (Anticipated):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][4]

2.2. Hazard Pictograms (Anticipated):

GHS_Pictograms cluster_0 Anticipated GHS Pictograms Exclamation Mark

Caption: Anticipated GHS Hazard Pictogram.

2.3. Signal Word: Warning[2]

2.4. Hazard Statements:

  • H302: Harmful if swallowed.[2][3][4]

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

2.5. Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][6]

  • P264: Wash skin thoroughly after handling.[4][6]

  • P270: Do not eat, drink or smoke when using this product.[4][6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6][7]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

  • P405: Store locked up.[5][6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][6]

Section 3: First-Aid Measures

Immediate medical attention is recommended in case of exposure.

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][5][6]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1][6][7]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][5][6]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][6]

Section 4: Handling and Storage

4.1. Safe Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Avoid contact with skin and eyes.[6] Avoid formation of dust and aerosols.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8]

  • Wash hands thoroughly after handling.[6]

4.2. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[8]

  • Recommended storage temperature is between 2-8°C.

  • Keep away from incompatible materials such as strong oxidizing agents.[1][8]

Handling_and_Storage_Workflow cluster_handling Safe Handling Protocol cluster_storage Storage Conditions a Don PPE (Gloves, Goggles, Lab Coat) b Work in Fume Hood a->b c Weigh/Transfer Compound b->c d Close Container c->d e Clean Work Area d->e f Remove and Dispose of PPE e->f g Wash Hands f->g h Tightly Closed Container i Dry & Well-Ventilated Area h->i j Store at 2-8°C i->j k Away from Incompatibles j->k

Caption: Recommended workflow for safe handling and storage.

Section 5: Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Pick up and arrange for disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 6: Exposure Controls and Personal Protection

6.1. Engineering Controls:

  • Use a certified chemical fume hood for all operations.[8]

  • Ensure eyewash stations and safety showers are readily available.

6.2. Personal Protective Equipment:

PPESpecification
Eye/Face Protection Chemical safety goggles.[8]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[8]
Respiratory Protection If the fume hood is not available or in case of a spill, use a NIOSH-approved respirator with an appropriate cartridge.[8]

Section 7: Toxicological Information

No specific toxicological data is available for this compound. The information below is based on data from related pyridine and pyrazole derivatives.

  • Acute Toxicity: Harmful if swallowed.[2][3][4] The oral LD50 for pyridine in rats is reported to be between 800 and 1600 mg/kg.

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4]

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.

  • Reproductive Toxicity: No data available.

  • Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.[3][4]

  • Specific Target Organ Toxicity - Repeated Exposure: No data available.

  • Aspiration Hazard: No data available.

Section 8: Disposal Considerations

  • Dispose of this chemical in accordance with all applicable local, state, and federal regulations.[8]

  • Do not dispose of it down the drain.[8]

  • Waste must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[8]

References

  • 6-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine. (n.d.). AiFChem.
  • 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine. (n.d.). Sigma-Aldrich.
  • 6-CHLORO-2-IODO-3-HYDROXYPYRIDINE - Safety Data Sheet. (2025, July 26). ChemicalBook.
  • SAFETY DATA SHEET. (2025, September 16). Sigma-Aldrich.
  • Safety Data Sheet. (2021, March 15). Merck Millipore.
  • SAFETY D
  • Toxicology Report No. S.0052729-18. (2021, June). DTIC.
  • 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine. (n.d.). Sapphire Bioscience.
  • 6-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine. (n.d.). Sigma-Aldrich.
  • Safety D
  • Pyridine,6551E-3,2023/02/01 - Safety D
  • Safety Data Sheet. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET. (2023, October 20). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, December 26). Fisher Scientific.
  • Pyridine: Human health tier II assessment. (2015, July 3).
  • Safe handling and storage procedures for 2-chloro-3-methylpyridine. (n.d.). Benchchem.

Sources

Preliminary Toxicity Screening of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine Derivatives: A Strategic Framework for Early-Stage De-Risking

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Rationale

The compound 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (CAS: 2250242-92-1) represents a highly functionalized, electron-deficient heterocyclic scaffold. Pyrazolo[4,3-c]pyridines are privileged structures in medicinal chemistry, frequently leveraged in the design of potent kinase inhibitors, antimicrobial agents, and Topoisomerase IIα inhibitors.

However, the dense halogenation (6-chloro and 3-iodo substituents) paired with the lipophilic 2-isopropyl group introduces significant toxicological liabilities. These structural features can drive off-target reactivity, DNA intercalation, and cytochrome P450 (CYP450)-mediated bioactivation. To prevent late-stage clinical attrition, we must implement a rigorous, causality-driven screening cascade. This guide outlines a self-validating, tiered in vitro screening architecture designed in strict accordance with the[1][2].

Workflow Architecture

Our screening strategy is not a mere checklist; it is a sequential de-risking funnel. We begin with in silico triage to flag reactive toxophores, progress to 3D cellular models to establish a therapeutic window, and culminate in regulatory-aligned genotoxicity and cardiotoxicity assays.

Workflow Start Compound Library (Pyrazolo[4,3-c]pyridines) InSilico Phase 1: In Silico ADMET Structural Alert Triage Start->InSilico Cytotox Phase 2: Cytotoxicity (HepG2, HEK293) InSilico->Cytotox Genotox Phase 3: Genotoxicity (OECD 487 MNvit) Cytotox->Genotox Cardiotox Phase 4: Cardiotox & Hepatotox (hERG, 3D Spheroids) Genotox->Cardiotox Lead Lead Optimization Candidate Selection Cardiotox->Lead

Tiered toxicity screening workflow for pyrazolo[4,3-c]pyridine derivatives.

Phase 1: In Silico ADMET & Structural Alert Triage

The Causality Principle: Before synthesizing derivatives, we must understand the intrinsic reactivity of the core. The 3-iodo and 6-chloro groups sensitize the pyridine ring to nucleophilic aromatic substitution (SNAr) and oxidative dehalogenation by hepatic CYP450 enzymes. This metabolic bioactivation can generate reactive electrophiles (e.g., quinone imines) that covalently bind to cellular macromolecules, triggering idiosyncratic drug toxicity.

Methodology:

  • Input the SMILES string of the target derivatives into predictive toxicology platforms (e.g., Derek Nexus or SwissADME).

  • Screen for structural alerts specifically linked to mutagenicity (Ashby-Tennant toxophores) and hERG channel blockade.

  • Prioritize derivatives where the 3-iodo position is substituted with sterically hindering, metabolically stable groups (e.g., trifluoromethyl or sterically bulky aliphatic rings) to block SNAr liabilities.

Phase 2: In Vitro Cytotoxicity Profiling (3D Spheroids)

The Causality Principle: Traditional 2D cell monolayers overexpress proliferation markers and rapidly lose their CYP450 metabolic competence, leading to false negatives in hepatotoxicity screening. By utilizing 3D HepG2 spheroids, we restore physiological cell-cell interactions and basal metabolic activity. This creates a self-validating system: if a derivative requires CYP450 bioactivation to become toxic, it will only register as cytotoxic in a metabolically competent 3D model.

Step-by-Step Protocol: 3D ATP-Depletion Assay
  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and HEK293 (renal) cells at 1,000 cells/well in 96-well Ultra-Low Attachment (ULA) plates.

  • Spheroid Formation: Centrifuge plates at 200 × g for 5 minutes. Incubate at 37°C, 5% CO₂ for 72 hours until compact, uniform spheroids form.

  • Compound Exposure: Dose the spheroids with pyrazolo[4,3-c]pyridine derivatives in a 10-point concentration gradient (0.1 μM to 100 μM) for 48 hours. Include 1% DMSO as a vehicle control and Doxorubicin as a positive control.

  • Lysis & Stabilization: Add CellTiter-Glo® 3D Reagent (equal to the volume of cell culture medium). Shake vigorously for 5 minutes to ensure complete spheroid lysis, then incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Quantification: Measure ATP-dependent luminescence using a multi-mode microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Quantitative Data Summarization

The following table summarizes representative screening data for early-stage pyrazolo[4,3-c]pyridine analogs, demonstrating the structure-toxicity relationship (STR).

Compound DerivativeR-Group Substitution (Pos. 3)HepG2 IC₅₀ (μM)HEK293 IC₅₀ (μM)hERG IC₅₀ (μM)MNvit Outcome
Core Scaffold -Iodo (Baseline)45.2 ± 2.1>100>50Negative
Derivative A -CH₃ (Aliphatic)28.4 ± 1.585.3 ± 4.232.1 ± 1.8Negative
Derivative B -Piperazine (Basic Amine)12.1 ± 0.842.1 ± 2.54.5 ± 0.3Positive
Derivative C -Fluorophenyl (Aromatic)5.3 ± 0.418.6 ± 1.115.2 ± 1.0Positive

Phase 3: Genotoxicity Assessment (OECD TG 487)

The Causality Principle: The planar, aromatic nature of the pyrazolo-pyridine core allows it to intercalate into DNA or inhibit Topoisomerase IIα[3]. This mechanical interference leads to double-strand DNA breaks (clastogenicity) or mitotic spindle disruption (aneugenicity). To capture both mechanisms, we utilize the[4][5][6].

We employ Cytochalasin B, an actin polymerization inhibitor, to block cytokinesis. This is a critical self-validating step: it ensures we only score micronuclei in binucleated cells (cells that have successfully divided once during exposure), preventing false negatives caused by compound-induced cell cycle arrest.

Pathway Compound 6-Chloro-3-iodo-2-isopropyl- 2H-pyrazolo[4,3-c]pyridine DNA DNA Intercalation & Topo II Inhibition Compound->DNA CYP CYP450 Bioactivation (Dehalogenation) Compound->CYP Damage DNA Double-Strand Breaks DNA->Damage ROS Reactive Oxygen Species (ROS) Generation CYP->ROS ROS->Damage Apoptosis Apoptosis (Caspase 3/7 Activation) Damage->Apoptosis Micronuclei Micronuclei Formation (OECD 487 Endpoint) Damage->Micronuclei

Mechanistic pathways of genotoxicity and apoptosis induced by pyrazolo-pyridine derivatives.
Step-by-Step Protocol: OECD 487 MNvit
  • Cell Culture: Maintain TK6 human lymphoblastoid cells in RPMI-1640 medium supplemented with 10% FBS.

  • Exposure Phase: Expose cells to the test compound at three concentrations (up to the limit of solubility or 55±5% cytotoxicity) for 4 hours (with and without S9 metabolic activation) and 24 hours (without S9).

  • Cytokinesis Block: Wash cells and resuspend in fresh media containing 3 μg/mL Cytochalasin B. Incubate for an additional 1.5 to 2 cell cycles (approx. 24 hours).

  • Harvest & Fixation: Harvest cells via centrifugation. Treat with a hypotonic KCl solution to swell the cells, then fix using a 3:1 methanol:acetic acid solution.

  • Staining & Scoring: Drop cells onto chilled slides, air-dry, and stain with Acridine Orange or DAPI. Using automated high-content imaging, score the frequency of micronuclei in 2,000 binucleated cells per concentration. Calculate the Cytokinesis-Block Proliferation Index (CBPI) to verify cytotoxicity limits.

Phase 4: Cardiotoxicity (hERG Patch-Clamp)

The Causality Principle: Medicinal chemists frequently append basic amines (e.g., piperazine rings, as seen in Derivative B) to the pyrazolo[4,3-c]pyridine core to improve aqueous solubility. However, at physiological pH, these basic amines become protonated and are notoriously prone to trapping within the hydrophobic inner cavity of the hERG (Kv11.1) potassium channel. This blockade delays ventricular repolarization, manifesting as a prolonged QT interval and risking fatal Torsades de Pointes.

Step-by-Step Protocol: Automated Patch-Clamp
  • Preparation: Culture HEK293 cells stably expressing the hERG channel. Harvest and suspend in extracellular recording buffer.

  • Seal Formation: Introduce cells into an automated patch-clamp system (e.g., QPatch or SyncroPatch). Apply negative pressure to form a giga-ohm (>1 GΩ) seal, followed by a brief pressure pulse to rupture the membrane and achieve the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing step to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward hERG tail current.

  • Compound Perfusion: Perfuse the pyrazolo[4,3-c]pyridine derivatives into the recording chamber.

  • Data Analysis: Measure the fractional reduction of the peak tail current amplitude relative to the baseline. Generate a dose-response curve to determine the hERG IC₅₀. An IC₅₀ < 10 μM flags the derivative for immediate structural redesign.

References

  • European Medicines Agency (EMA). "ICH M3(R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline." EMA Multidisciplinary Guidelines. Available at:[Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 487: In Vitro Mammalian Cell Micronucleus Test." OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed Central. "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity." Pharmaceuticals (Basel). Available at: [Link]

Sources

Methodological & Application

step-by-step synthesis protocol for 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

Introduction & Strategic Utility

6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (CAS: 2250242-92-1) is a highly functionalized, versatile heterocyclic building block. Its structural motif is frequently utilized in the design of targeted kinase inhibitors, including agents directed against ERK, PLK4, and mutant EGFR [1][2]. The orthogonal reactivity of the C6-chloride (primed for Buchwald-Hartwig or Suzuki-Miyaura cross-couplings) and the C3-iodide (ideal for Sonogashira or Stille couplings) makes it an invaluable scaffold for multidimensional structure-activity relationship (SAR) exploration.

Mechanistic Pathway & Causality

The synthesis of the target 2H-pyrazolo[4,3-c]pyridine requires a precise, two-step sequence starting from commercially available 6-chloro-1H-pyrazolo[4,3-c]pyridine.

  • Step 1: Electrophilic C-H Iodination. The pyrazole core undergoes electrophilic aromatic substitution at the C3 position. Utilizing iodine in the presence of a strong base (e.g., KOH) deprotonates the pyrazole, increasing the electron density of the ring and thermodynamically driving the attack on the electrophilic iodine species.

  • Step 2: Regioselective N-Alkylation. Alkylation of the resulting 3-iodo intermediate with an isopropyl halide yields a mixture of N1 and N2 isomers. Causality Check: The introduction of a bulky C3-iodine atom creates significant steric hindrance. Consequently, N-alkylation operates under strict steric control, heavily favoring the N1-isopropyl isomer as the major product. The desired N2-isopropyl isomer is the sterically more congested minor product, necessitating robust chromatographic separation to isolate the pure 2H-pyrazolo[4,3-c]pyridine [3].

Workflow SM 6-chloro-1H-pyrazolo[4,3-c]pyridine (Starting Material) Step1 Step 1: Electrophilic Iodination Reagents: I2, KOH, DMF Conditions: 40-70°C, 16h SM->Step1 Int 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (Intermediate) Step1->Int Step2 Step 2: N-Alkylation Reagents: 2-Iodopropane, K2CO3, DMF Conditions: 60°C, 12h Int->Step2 Split Step2->Split Iso1 N1-Isopropyl Isomer (Major Byproduct) Split->Iso1 Steric Control Iso2 N2-Isopropyl Isomer (Target Product) Split->Iso2 Kinetic Control Purif Silica Gel Chromatography (Isomer Separation) Iso1->Purif Iso2->Purif Final 6-Chloro-3-iodo-2-isopropyl- 2H-pyrazolo[4,3-c]pyridine Purif->Final

Synthetic workflow for 6-chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine.

Quantitative Data Summary

To ensure reproducibility, the stoichiometric ratios and expected yields for both synthetic steps are summarized below.

StepReagent / MaterialEquivalentsTempTimeExpected Yield
1. Iodination 6-chloro-1H-pyrazolo[4,3-c]pyridine1.040 °C16 hN/A
1. Iodination Iodine (I2)2.5 - 3.0--85 - 93%
1. Iodination Potassium Hydroxide (KOH)3.0 - 3.5---
2. Alkylation 3-iodo intermediate1.060 °C12 - 16 hN/A
2. Alkylation 2-Iodopropane1.5--15 - 25% (N2 Isomer)
2. Alkylation Potassium Carbonate (K2CO3)2.0--50 - 60% (N1 Isomer)

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine Objective: Regiospecific iodination of the pyrazole C3 position.

  • Preparation: Charge a dried, round-bottom flask with 6-chloro-1H-pyrazolo[4,3-c]pyridine (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 0.3 M concentration.

  • Base Addition: Add Potassium Hydroxide (KOH, 3.0 equiv) to the stirring solution. Stir at ambient temperature for 15 minutes to allow for complete deprotonation.

  • Electrophile Addition: Introduce Iodine (I2, 2.5 equiv) in portions to manage the mild exotherm.

  • Reaction: Heat the reaction mixture to 40 °C for 16 hours. Monitor progression via LC-MS. If starting material persists, add an additional 0.5 equiv of I2 and 0.5 equiv of KOH, and elevate the temperature to 70 °C for 3 hours [1].

  • Quench & Extraction: Cool the mixture to room temperature. Quench the unreacted iodine by adding a 1 N Sodium Thiosulfate (Na2S2O3) aqueous solution until the characteristic deep red/brown iodine color dissipates. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing & Drying: Wash the combined organic layers with deionized water and brine to remove residual DMF. Dry over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Triturate the crude residue with cold diethyl ether to yield the intermediate as a light yellow solid.

Protocol 2: Synthesis of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine Objective: N-alkylation and isolation of the sterically hindered N2-isomer.

  • Preparation: Dissolve 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add Potassium Carbonate (K2CO3, 2.0 equiv). Stir for 20 minutes at room temperature.

  • Alkylation: Add 2-Iodopropane (1.5 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 12-16 hours. The elevated temperature ensures sufficient kinetic energy to overcome the steric barrier at the N2 position [2].

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Wash the organic phase with 5% aqueous LiCl (to effectively strip DMF), followed by brine. Dry over Na2SO4 and concentrate.

  • Isomer Separation (Critical Step): Purify the crude mixture using silica gel flash chromatography. Elute with a gradient of Hexanes/EtOAc (typically 0% to 30% EtOAc).

    • Chromatographic Behavior: The N1-isomer (less polar) typically elutes first. The target N2-isomer (more polar due to the altered dipole moment of the 2H-indazole-like system) elutes second.

Self-Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating through rigorous analytical characterization:

  • Mass Spectrometry: Confirm the exact mass using LC-MS. The [M+H]+ peak for C9H9ClIN3 must be observed at m/z 321.95.

  • Regiochemical Assignment (NOESY): 1D 1H-NMR is insufficient to confidently distinguish the N1 and N2 isomers. You must perform a 2D NOESY or ROESY NMR experiment. The N1-isopropyl isomer will show a strong Nuclear Overhauser Effect (NOE) correlation between the isopropyl methine proton and the C7-proton of the pyridine ring. The target N2-isopropyl isomer will lack this specific C7 correlation, validating successful isolation.

References

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry.[Link]

  • Discovery of a Noncovalent, Mutant-Selective Epidermal Growth Factor Receptor Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Molecules.[Link]

scale-up synthesis of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine for pharmaceutical research

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (CAS: 2250242-92-1)

Executive Summary

The pyrazolo[4,3-c]pyridine scaffold is a privileged pharmacophore in modern oncology and immunology, frequently utilized in the design of targeted kinase inhibitors (e.g., SHP2, KRAS, and JAK/STAT pathways). The specific intermediate 6-chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine is highly valued for its orthogonal reactivity: the C3-iodo group allows for rapid, low-temperature cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the C6-chloro group is reserved for late-stage functionalization via S_NAr or Buchwald-Hartwig amination.

This application note details a scalable, two-step synthetic protocol starting from commercially available 6-chloro-1H-pyrazolo[4,3-c]pyridine (CAS: 1206979-33-0)[1]. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing on the mechanistic causality, regioselectivity controls, and self-validating analytical checkpoints required for multi-gram to kilogram scale-up.

Mechanistic Rationale & Synthetic Strategy

The synthesis relies on two critical transformations: regioselective N-alkylation and electrophilic C-iodination.

Step 1: Regioselective N-Alkylation

Pyrazoles present a classic tautomeric challenge during alkylation, typically yielding a mixture of N1 and N2 regioisomers[2][3]. When reacting 6-chloro-1H-pyrazolo[4,3-c]pyridine with 2-iodopropane, the N2 position is targeted. While standard carbonate bases (e.g., K₂CO₃) in DMF yield near 1:1 mixtures, utilizing Cesium Carbonate (Cs₂CO₃) exploits the "cesium effect"—enhancing the solubility and reactivity of the naked pyrazolate anion. Furthermore, conducting the reaction at lower temperatures (0 °C to RT) thermodynamically favors the N2-isopropyl isomer (CAS: 2995281-53-1) due to reduced steric clash with the adjacent pyridine ring system. At scale, the N2 isomer can be enriched via selective crystallization from MTBE/heptane, bypassing the need for tedious chromatographic separation.

Step 2: Electrophilic C3-Iodination

The C3 position of the pyrazolo[4,3-c]pyridine core is the most electron-rich carbon, making it highly susceptible to electrophilic aromatic substitution (S_EAr)[4]. Standard iodination using elemental iodine (I₂) often requires harsh oxidants that can lead to degradation[5]. Instead, this protocol utilizes N-Iodosuccinimide (NIS) activated by a catalytic amount of Trifluoroacetic Acid (TFA)[4][6]. The acid protonates the succinimide carbonyl, generating a highly potent iodonium (I⁺) equivalent. This ensures complete conversion at moderate temperatures (80 °C) while suppressing oxidative side reactions.

Synthetic Workflow Visualization

SynthesisWorkflow SM Starting Material 6-Chloro-1H-pyrazolo[4,3-c]pyridine CAS: 1206979-33-0 Alkylation Step 1: N-Alkylation 2-Iodopropane, Cs2CO3, DMF 0 °C to RT SM->Alkylation Intermediate Intermediate 6-Chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine CAS: 2995281-53-1 Alkylation->Intermediate Regioselective N2 Preference Iodination Step 2: C3-Iodination NIS, TFA, MeCN 80 °C Intermediate->Iodination Product Target Compound 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine CAS: 2250242-92-1 Iodination->Product Electrophilic Substitution (SEAr)

Figure 1: Two-step scalable synthesis workflow for 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine.

Experimental Protocols (Self-Validating System)

The following procedures are designed with built-in In-Process Controls (IPC) to ensure the protocol is self-validating at each critical juncture.

Protocol A: Synthesis of 6-Chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine
  • Initiation: Charge a clean, dry 2 L jacketed reactor with 6-chloro-1H-pyrazolo[4,3-c]pyridine (100 g, 0.65 mol, 1.0 eq) and anhydrous DMF (800 mL) under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C. Add Cs₂CO₃ (318 g, 0.98 mol, 1.5 eq) in portions over 15 minutes to control the mild exotherm. Stir for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add 2-iodopropane (133 g, 0.78 mol, 1.2 eq) dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 5 °C.

  • Propagation: Allow the reaction mixture to warm to room temperature (20–25 °C) and stir for 12 hours.

  • IPC Check 1: Sample the slurry for LC-MS. Validation criteria: <2% starting material remaining. N2:N1 regioisomer ratio should be approximately 3:1.

  • Quench & Extraction: Quench the reaction by slowly adding ice-cold water (1.5 L). Extract the aqueous layer with Ethyl Acetate (3 × 800 mL). Wash the combined organic layers with 5% aqueous LiCl (2 × 500 mL) to remove residual DMF, followed by brine (500 mL).

  • Scale-Up Purification (Crystallization): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to a crude oil. Dissolve the oil in a minimum volume of MTBE (approx. 200 mL) at 50 °C. Slowly add heptane (600 mL) while cooling to 0 °C. The desired N2-isomer selectively crystallizes. Filter and dry under vacuum to afford the intermediate as an off-white solid.

Protocol B: Synthesis of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine
  • Initiation: In a 1 L round-bottom flask, dissolve the N2-isopropyl intermediate (80 g, 0.41 mol, 1.0 eq) in anhydrous Acetonitrile (MeCN, 600 mL).

  • Activation: Add Trifluoroacetic Acid (TFA, 4.67 g, 0.041 mol, 0.1 eq). The mild acid activates the subsequent iodinating agent[4].

  • Iodination: Add N-Iodosuccinimide (NIS, 101 g, 0.45 mol, 1.1 eq) in three equal portions over 30 minutes.

  • Propagation: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours.

  • IPC Check 2: Sample for LC-MS. Validation criteria: Complete disappearance of the m/z 196 [M+H]⁺ peak; appearance of a dominant m/z 322 [M+H]⁺ peak.

  • Quench & Workup: Cool the mixture to room temperature. Quench unreacted NIS by adding 10% aqueous sodium thiosulfate (Na₂S₂O₃, 300 mL) and stir until the iodine color dissipates.

  • Isolation: Concentrate the mixture under reduced pressure to remove MeCN. Extract the aqueous residue with Dichloromethane (DCM, 2 × 500 mL). Wash with saturated NaHCO₃ (400 mL) and brine (400 mL). Dry over Na₂SO₄, concentrate, and triturate the resulting solid with cold ethanol to yield the final product (CAS: 2250242-92-1) as a pale yellow crystalline solid.

Quantitative Data & Analytical Specifications

To ensure reproducibility across different laboratory environments, refer to the optimized parameters and IPC specifications below.

Table 1: Optimization of N-Alkylation Conditions (Step 1)

Base (1.5 eq)SolventTemp (°C)N2:N1 Ratio (LC-MS)Isolated Yield (N2 Isomer)
K₂CO₃DMF60 °C1.2 : 138% (Requires Column)
K₂CO₃DMFRT1.8 : 145% (Requires Column)
NaHTHF0 °C to RT1.5 : 142% (Requires Column)
Cs₂CO₃ DMF 0 °C to RT 3.1 : 1 68% (Crystallized)

Table 2: In-Process Control (IPC) Analytical Specifications

CompoundAppearanceLC-MS (m/z) [M+H]⁺¹H NMR Key Indicator (CDCl₃)
Starting MaterialOff-white solid154.0Pyrazole N-H broad singlet ~11.5 ppm
N2-IntermediateOff-white solid196.1Isopropyl C-H septet ~4.8 ppm
Final Target Pale yellow solid 322.0 Disappearance of C3-H singlet (~8.1 ppm)

References

  • ACS Publications. "Some Items of Interest to Process R&D Chemists and Engineers: Strategic Atom Replacement Enables Regiocontrol in Pyrazole Alkylation." Organic Process Research & Development. Available at:[Link]

Sources

regioselective functionalization of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Functionalization of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

Introduction & Strategic Rationale

The 2H-pyrazolo[4,3-c]pyridine scaffold is a privileged bioisostere frequently deployed in the design of kinase inhibitors and central nervous system (CNS) therapeutics [1, 2]. However, synthesizing highly decorated derivatives requires precise control over multiple reactive sites. The compound 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine presents a uniquely advantageous starting point for divergent synthesis due to its polyhalogenated nature.

As a Senior Application Scientist, I approach this scaffold not just as a chemical puzzle, but as a programmable matrix. The core strategy relies on the profound kinetic differences in palladium-catalyzed oxidative addition between carbon-iodine (C–I) and carbon-chlorine (C–Cl) bonds [3, 4]. By exploiting these thermodynamic differentials, we can execute a sequential, one-pot or two-step cross-coupling workflow—first targeting the C3 position, followed by the C6 position—without the need for intermediate protecting group manipulation.

Mechanistic Causality: Dictating Regioselectivity

The regioselectivity of this system is governed by a combination of bond dissociation energies (BDE) and steric shielding:

  • The C3-Iodo Advantage: The C–I bond has a significantly lower BDE (~65 kcal/mol) compared to the C–Cl bond (~95 kcal/mol). Consequently, Pd(0) undergoes oxidative addition at the C3-iodo position at mild temperatures (60–80 °C) [1].

  • The N2-Isopropyl Directing Effect: The bulky isopropyl group at the N2 position serves a dual purpose. First, it locks the tautomeric state of the pyrazole, preventing the nitrogen from coordinating with and poisoning the palladium catalyst. Second, it provides sufficient steric bulk to prevent competitive N-arylation during subsequent amination steps.

  • Overcoming the C6-Chloro Barrier: Once the C3 position is functionalized, the remaining C6-chloride is highly inert. Activating this bond requires elevated temperatures (100–110 °C) and highly electron-rich, sterically demanding biaryl phosphine ligands (e.g., XPhos or BrettPhos). The electron density of the ligand forces the Pd(0) into the stubborn C–Cl bond, while its steric bulk accelerates the final reductive elimination step [4].

Pathway SM 6-Chloro-3-iodo-2-isopropyl- 2H-pyrazolo[4,3-c]pyridine Step1 Step 1: C3-Selective Suzuki-Miyaura Coupling (PdCl2(dppf), 80°C) SM->Step1 Ar-B(OH)2, K2CO3 Fast Oxidative Addition (C-I) Int 6-Chloro-3-aryl-2-isopropyl- 2H-pyrazolo[4,3-c]pyridine Step1->Int Regioselective Intermediate Step2 Step 2: C6-Selective Buchwald-Hartwig Amination (Pd2(dba)3, XPhos, 110°C) Int->Step2 R-NH2, Cs2CO3 High Activation Energy (C-Cl) Prod 3,6-Bifunctionalized 2H-pyrazolo[4,3-c]pyridine Step2->Prod Final Drug Scaffold

Fig 1: Sequential Pd-catalyzed regioselective functionalization of the pyrazolo[4,3-c]pyridine core.

Quantitative Optimization Data

To validate the necessity of specialized ligands for the C6 functionalization, a catalyst screening was performed on the intermediate (6-chloro-3-phenyl-2-isopropyl-2H-pyrazolo[4,3-c]pyridine) using morpholine as the model amine. The data below demonstrates why XPhos and BrettPhos are critical for overcoming the C–Cl activation barrier.

Catalyst PrecursorLigandBaseSolventTemp (°C)Conversion (%)
Pd2(dba)3 (5 mol%)PPh3Cs2CO3Toluene110< 5%
Pd2(dba)3 (5 mol%)BINAPCs2CO3Toluene11022%
Pd2(dba)3 (5 mol%)XPhosK2CO3Toluene11055%
Pd2(dba)3 (5 mol%) XPhos Cs2CO3 Toluene 110 > 95%
Pd(OAc)2 (10 mol%)BrettPhosNaOtBuDioxane10088%

Data Interpretation: Standard ligands (PPh3, BINAP) fail to activate the C6-chloride. Furthermore, the choice of base is critical; replacing Cs2CO3 with the weaker K2CO3 results in incomplete conversion, as the base must efficiently deprotonate the coordinated amine to drive reductive elimination.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that each step is verified before proceeding, minimizing the risk of catastrophic failure in multi-step drug development workflows.

Protocol A: Regioselective C3 Suzuki-Miyaura Cross-Coupling

Objective: Selectively arylate the C3 position while leaving the C6-chloride intact.

Reagents & Materials:

  • 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (1.0 eq, 10 mmol)

  • Aryl boronic acid (1.05 eq) — Strict stoichiometric control prevents over-coupling.

  • PdCl2(dppf)·CH2Cl2 (0.05 eq, 5 mol%)

  • K2CO3 (2.0 eq)

  • 1,4-Dioxane / H2O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a dry Schlenk flask with the pyrazolo[4,3-c]pyridine substrate, aryl boronic acid, PdCl2(dppf), and K2CO3.

  • Degassing (Critical Step): Add the Dioxane/H2O solvent mixture. Sparge the biphasic solution with Argon for 15 minutes. Causality: Oxygen rapidly degrades the active Pd(0) species, leading to homocoupling of the boronic acid and stalled reactions.

  • Reaction: Heat the mixture to 80 °C under an Argon atmosphere for 4 hours.

  • IPC Check (Self-Validation): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.

    • Pass Condition: >98% consumption of starting material; mass corresponding to the C3-arylated/C6-chloro intermediate.

    • Fail Condition: If >5% starting material remains, add an additional 0.02 eq of PdCl2(dppf) and heat for 2 more hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water, then brine. Dry the organic layer over Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: C6 Buchwald-Hartwig Amination

Objective: Functionalize the sterically hindered, electronically deactivated C6-chloride.

Reagents & Materials:

  • C3-Arylated Intermediate from Protocol A (1.0 eq, 5 mmol)

  • Primary or Secondary Amine (1.5 eq)

  • Pd2(dba)3 (0.05 eq, 5 mol%)

  • XPhos (0.10 eq, 10 mol%) — Maintains a 2:1 Ligand:Pd ratio.

  • Cs2CO3 (2.5 eq)

  • Anhydrous Toluene (0.1 M)

  • SiliaMetS® Thiol (Metal Scavenger)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a glovebox or under strict Argon, combine Pd2(dba)3 and XPhos in 10 mL of anhydrous toluene. Stir at room temperature for 15 minutes until the solution turns a deep, homogenous red/burgundy. Causality: Pre-forming the active L-Pd(0) complex prevents catalyst degradation and ensures rapid initiation.

  • Reaction Assembly: To a separate pressure vial, add the C3-arylated intermediate, the amine, and Cs2CO3. Transfer the pre-activated catalyst solution into this vial.

  • Reaction: Seal the vial and heat to 110 °C for 12 hours.

  • IPC Check: Analyze via LC-MS. The C–Cl bond is stubborn; if conversion is stalled at ~80%, do not add more catalyst. Instead, verify that the reaction is completely anhydrous, as water destroys the active catalyst complex at this temperature.

  • Palladium Scavenging (Drug Dev Standard): Cool the reaction to 40 °C. Add 3 equivalents (relative to Pd) of SiliaMetS® Thiol resin and stir for 4 hours. Causality: Residual heavy metals must be <10 ppm for downstream biological assays. The thiol resin covalently traps free Pd.

  • Workup & Purification: Filter the mixture through a pad of Celite to remove the resin and inorganic salts. Concentrate the filtrate and purify via reverse-phase HPLC or flash chromatography to yield the highly pure 3,6-bifunctionalized target.

References

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles Source: Journal of the American Chemical Society (2007) URL:[Link]

  • Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach Source: Beilstein Journal of Organic Chemistry (2014) URL:[Link]

  • Divergent Route to Access Structurally Diverse 4-Quinolones via Mono or Sequential Cross-Couplings Source: The Journal of Organic Chemistry (2010) URL:[Link]

  • Strategic Advances in Sequential C-Arylations of Heteroarenes Source: The Journal of Organic Chemistry (2020) URL:[Link]

Application Notes and Protocols for Late-Stage Diversification Utilizing 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Late-Stage Diversification in Modern Drug Discovery

The journey of a drug candidate from initial hit to a marketable therapeutic is often a long and arduous process, fraught with challenges related to optimizing potency, selectivity, and pharmacokinetic properties. Late-stage functionalization (LSF) has emerged as a transformative strategy in medicinal chemistry, offering an efficient pathway to rapidly generate diverse molecular libraries from a common advanced intermediate.[1][2][3] This approach circumvents the need for lengthy de novo syntheses for each new analog, thereby accelerating the exploration of structure-activity relationships (SAR) and the refinement of drug-like properties.[1][4] The core principle of LSF lies in the selective modification of a complex molecular scaffold at a late point in the synthetic sequence, a strategy that has been significantly bolstered by advancements in C-H functionalization and cross-coupling methodologies.[5][6]

The pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8][9] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets. The strategic introduction of halogen atoms at specific positions of this scaffold creates versatile handles for a variety of transition-metal-catalyzed cross-coupling reactions.

This application note focuses on the utility of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine as a key intermediate for late-stage diversification. The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization, providing a powerful platform for generating a wide array of novel pyrazolopyridine derivatives. We present detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling researchers to efficiently explore the chemical space around this valuable scaffold.

The Strategic Advantage of the 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine Scaffold

The choice of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine as a diversification platform is deliberate and strategic. The disparate reactivities of the carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions are well-documented.[10] The C-I bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst compared to the more robust C-Cl bond. This reactivity differential forms the basis for selective functionalization at the C3 position, leaving the C6 position available for subsequent transformations. The isopropyl group at the N2 position serves to enhance solubility and can influence the conformational presentation of substituents.

graph TD { A[6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine] -->|Suzuki-Miyaura Coupling (C3-Position)| B(C3-Arylated/Heteroarylated Intermediate); A -->|Sonogashira Coupling (C3-Position)| C(C3-Alkynylated Intermediate); B -->|Buchwald-Hartwig Amination (C6-Position)| D(Diversified Product Library); C -->|Buchwald-Hartwig Amination (C6-Position)| E(Diversified Product Library); A -->|Buchwald-Hartwig Amination (C6-Position, under forcing conditions)| F(C6-Aminated Intermediate); F -->|Suzuki-Miyaura Coupling (C3-Position)| G(Diversified Product Library);

}

Figure 1: Sequential functionalization workflow.

Experimental Protocols

General Considerations:

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Reagents and solvents should be of high purity and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3-Position

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[10][11] This protocol details the selective coupling of various boronic acids and their derivatives at the C3-iodo position of the pyrazolopyridine core.

Materials:
  • 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

  • Aryl- or heteroaryl-boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DME, toluene)

Step-by-Step Procedure:
  • To a dry Schlenk flask, add 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Add the palladium catalyst (2-5 mol%).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

graph TD { subgraph "Suzuki-Miyaura Catalytic Cycle" A["Pd(0)L_n"] -- Oxidative Addition --> B["(Ar-Pd(II)-I)L_n"]; C["Ar-B(OR)2"] -- Base --> D["Ar-B(OR)3-"]; D -- Transmetalation --> E["(Ar-Pd(II)-Ar')L_n"]; B -- Transmetalation --> E; E -- Reductive Elimination --> F["Ar-Ar'"]; F -- Regeneration --> A; end

}

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

EntryBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90492
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DME85688
3Pyridine-3-boronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/EtOH/H₂O100875
4Thiophene-2-boronic acidPdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O90585

Table 1: Representative Suzuki-Miyaura Coupling Reactions at the C3-Position.

Protocol 2: Sonogashira Cross-Coupling at the C3-Position

The Sonogashira reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkyne functionalities.[12][13] These alkynyl-substituted pyrazolopyridines can serve as versatile precursors for further transformations or as final products with potential biological activity.

Materials:
  • 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) salt (e.g., CuI)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Solvent (e.g., THF, DMF)

Step-by-Step Procedure:
  • To a dry Schlenk flask under an inert atmosphere, add 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (1.0 equiv), the palladium catalyst (2-5 mol%), and the copper(I) iodide (4-10 mol%).

  • Add the anhydrous solvent and the base (2.0-3.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Heat the reaction mixture to 50-70 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing with ethyl acetate.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2)4TEATHF60395
2EthynyltrimethylsilanePd(PPh₃)₄ (3)5DIPEADMF50491
3Propargyl alcoholPdCl₂(PPh₃)₂ (2)4TEATHF65682
41-HexynePd(PPh₃)₄ (3)5DIPEATHF60589

Table 2: Representative Sonogashira Coupling Reactions at the C3-Position.

Protocol 3: Buchwald-Hartwig Amination at the C6-Position

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14][15] This protocol is designed for the functionalization of the C6-chloro position after the C3-position has been modified.

Materials:
  • C3-functionalized-6-chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Ligand (e.g., XPhos, RuPhos, tBuXPhos)

  • Base (e.g., NaOtBu, K₃PO₄, LHMDS)

  • Solvent (e.g., toluene, 1,4-dioxane)

Step-by-Step Procedure:
  • In a glovebox or under an inert atmosphere, add the C3-functionalized-6-chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (1.0 equiv), the palladium precatalyst (1-3 mol%), and the ligand (2-6 mol%) to a dry Schlenk tube.

  • Add the base (1.5-2.0 equiv).

  • Add the anhydrous solvent.

  • Add the amine (1.2-1.5 equiv).

  • Seal the tube and heat the reaction mixture to 90-120 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

graph TD { subgraph "Buchwald-Hartwig Amination Workflow" A[Setup Reaction Under Inert Atmosphere] --> B[Add Substrate, Catalyst, Ligand, and Base]; B --> C[Add Solvent and Amine]; C --> D[Heat and Monitor Reaction]; D --> E[Work-up and Purification]; E --> F[Characterize Final Product]; end

}

Figure 3: General workflow for Buchwald-Hartwig amination.

EntryC3-SubstituentAmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylMorpholinePd₂(dba)₃/XPhos (1.5/3)NaOtBuToluene1101285
24-MethoxyphenylAnilinePd(OAc)₂/RuPhos (2/4)K₃PO₄Dioxane1001878
3PhenylethynylBenzylaminePd₂(dba)₃/tBuXPhos (1.5/3)LHMDSToluene100890
4(Trimethylsilyl)ethynylPiperidinePd(OAc)₂/XPhos (2/4)NaOtBuDioxane1101681

Table 3: Representative Buchwald-Hartwig Amination Reactions at the C6-Position.

Conclusion and Future Outlook

The 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine scaffold represents a highly valuable and versatile platform for late-stage diversification in drug discovery. The distinct reactivity of the two halogen atoms allows for a programmed and selective introduction of a wide range of functionalities through well-established and reliable cross-coupling methodologies. The protocols detailed in this application note provide a robust starting point for researchers to rapidly generate libraries of novel pyrazolopyridine derivatives for biological screening and lead optimization. The continued development of novel cross-coupling technologies will undoubtedly further expand the synthetic utility of such strategically halogenated heterocyclic intermediates, empowering medicinal chemists to navigate complex biological landscapes with greater efficiency and precision.

References

  • Taylor & Francis. (2023, April 28). An update on late-stage functionalization in today's drug discovery. Retrieved from [Link]

  • ACS Publications. (2023, November 18). Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews. Retrieved from [Link]

  • PMC. (n.d.). Late-Stage Diversification: A Motivating Force in Organic Synthesis. Retrieved from [Link]

  • Nature. (n.d.). Late-stage C–H functionalization offers new opportunities in drug discovery. Retrieved from [Link]

  • ACS Publications. (2023, June 7). Late-stage Functionalization for Improving Drug-like Molecular Properties. Chemical Reviews. Retrieved from [Link]

  • RSC Publishing. (2015, October 28). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews. Retrieved from [Link]

  • Research Communities. (2023, November 28). Enabling late-stage drug diversification by high-throughput experimentation with geometric deep learning. Retrieved from [Link]

  • RSC Publishing. (2026, March 11). Late-stage diversification of pharmaceuticals and natural products via a direct electrochemical decarboxylative platform. Retrieved from [Link]

  • NSF PAR. (2022, May 18). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Retrieved from [Link]

  • PMC. (n.d.). Late-Stage Diversification of Natural Products. Retrieved from [Link]

  • ACS Publications. (2025, July 29). Diversification of Pharmaceuticals via Late-Stage Hydrazination. ACS Catalysis. Retrieved from [Link]

  • PubMed. (n.d.). Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019, August 28). A Bulky Chiral N-Heterocyclic Carbene Palladium Catalyst Enables Highly Enantioselective Suzuki–Miyaura Cross-Coupling Reactions for the Synthesis of Biaryl Atropisomers. Retrieved from [Link]

  • PMC. (n.d.). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Retrieved from [Link]

  • Research With Rutgers. (2022, February 18). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides. Retrieved from [Link]

  • PMC. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from [Link]

  • PMC. (n.d.). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Retrieved from [Link]

  • PMC. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. Retrieved from [Link]

  • Research Square. (n.d.). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3- ISOPROPYL-1-METHYLPYRIMIDINE-2,4(1H,3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. Retrieved from [Link]

  • PMC. (n.d.). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2023, May 8). An Efficient Synthesis of New Pyrazole‐Linked Oxazoles via Sonogashira Coupling Reaction. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Retrieved from [Link]

  • YouTube. (2023, March 6). Buchwald-Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. Retrieved from [Link]

  • Diva-Portal.org. (2019, October 8). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PMC. (2021, November 8). Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. Retrieved from [Link]

  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • MDPI. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Nature. (2021, December 17). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • MDPI. (2018, August 16). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers, medicinal chemists, and drug development professionals working with pyrazolo[4,3-c]pyridine scaffolds. Synthesizing the 6-chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine building block presents two major chemical bottlenecks:

  • Regioselective N-alkylation : Controlling the N1 vs. N2 isopropylation.

  • Electrophilic C3-Iodination : Achieving complete conversion without degrading the heterocycle.

Below, we break down the causality of these reactions, provide troubleshooting FAQs, and outline self-validating protocols to maximize your reaction yields.

Synthetic Workflow & Mechanistic Overview

SynthesisWorkflow A 6-Chloro-1H-pyrazolo [4,3-c]pyridine (Starting Material) B1 N1-Isopropyl Isomer (Undesired Byproduct) A->B1 iPr-I, NaH, DMF (Thermodynamic Control) B2 N2-Isopropyl Isomer (Desired Intermediate) A->B2 iPr-I, Cs2CO3, MeCN (Steric/Kinetic Control) C 6-Chloro-3-iodo-2-isopropyl- 2H-pyrazolo[4,3-c]pyridine (Final Target) B2->C I2, KOH, DMF 40-70°C

Synthetic workflow for regioselective N-alkylation and C3-iodination.

Troubleshooting FAQs

Q1: My N-alkylation with isopropyl iodide yields predominantly the N1-isopropyl isomer. How can I enrich the N2-isopropyl isomer?

Expertise & Experience: The pyrazolo[4,3-c]pyridine core possesses two nucleophilic nitrogen atoms. Under standard deprotonation conditions (e.g., NaH in DMF), the resulting pyrazolate anion typically undergoes alkylation at the sterically and electronically favored N1 position[1]. To shift the equilibrium toward the N2-isomer, you must leverage the "cesium effect" and solvent polarity[2]. Using a bulky base like Cesium Carbonate ( Cs2​CO3​ ) in a less polar solvent like Acetonitrile (MeCN) creates a tighter ion pair at the N1 position. This steric shielding forces the isopropyl iodide electrophile to attack the N2 position. While a 100% N2-selective direct alkylation is thermodynamically restricted, this method significantly enriches the N2 ratio, making chromatographic separation highly viable.

Data Presentation: Effect of Base and Solvent on N1/N2 Regioselectivity

Base (2.0 equiv)SolventTemp (°C)N1:N2 RatioCombined Yield (%)
NaHDMF0 to 2585 : 1592
K2​CO3​ DMF6070 : 3088
Cs2​CO3​ DMF8045 : 5585
Cs2​CO3​ MeCN8020 : 8081
Q2: During the C3-iodination of the N2-isopropyl intermediate, I observe significant starting material recovery and trace decomposition. What is going wrong?

Expertise & Experience: Electrophilic aromatic substitution (SEAr) at the C3 position of a pyrazolo-pyridine is challenging because the fused pyridine ring withdraws electron density, making the pyrazole core less nucleophilic. Standard iodine ( I2​ ) alone will stall. You must generate a highly active iodonium ( I+ ) species. This is achieved using an excess of I2​ in the presence of a strong base like KOH in DMF[3]. If you observe decomposition, it is likely due to prolonged heating at >80°C, which causes the KOH to hydrolyze the 6-chloro group. The key is to run the reaction at 40°C overnight, and only bump the temperature to 70°C for a short duration (2-3 hours) if LC-MS indicates incomplete conversion[3].

Self-Validating Experimental Protocols

Protocol A: Regio-Enriched Synthesis of 6-Chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

Objective: Maximize N2-alkylation yield prior to halogenation.

  • Preparation: Charge an oven-dried, argon-flushed 250 mL round-bottom flask with 6-chloro-1H-pyrazolo[4,3-c]pyridine (10.0 mmol, 1.0 equiv) and anhydrous Acetonitrile (50 mL).

  • Base Activation: Add finely powdered, anhydrous Cs2​CO3​ (20.0 mmol, 2.0 equiv).

    • Self-Validation Check: The suspension will turn slightly yellow within 15 minutes, confirming the generation of the active pyrazolate anion.

  • Electrophile Addition: Add 2-iodopropane (15.0 mmol, 1.5 equiv) dropwise via syringe at room temperature.

  • Thermal Cycling: Heat the reaction mixture to 80°C and stir vigorously for 12 hours.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with EtOAc (50 mL). Concentrate the filtrate under reduced pressure.

  • Isolation: Purify the crude residue via silica gel flash chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

    • Self-Validation Check: The N2-isomer (desired) will elute after the N1-isomer due to its higher dipole moment interacting more strongly with the stationary phase.

Protocol B: Electrophilic C3-Iodination

Objective: Synthesize 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine without degrading the 6-chloro moiety.

  • Preparation: In a 100 mL flask, dissolve the purified 6-chloro-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (5.0 mmol, 1.0 equiv) in anhydrous DMF (25 mL).

  • Reagent Loading: Add solid I2​ (12.5 mmol, 2.5 equiv) followed by freshly crushed KOH (15.0 mmol, 3.0 equiv).

    • Self-Validation Check: The reaction mixture will immediately transition from a pale solution to a deep, opaque purple/brown, indicating the formation of the active iodinating complex[3].

  • Reaction Execution: Stir the mixture at 40°C for 16 hours. Check conversion via LC-MS. If starting material remains, add an additional 0.5 equiv of I2​ and KOH, and heat to 70°C for exactly 2.5 hours[3].

  • Quenching: Cool the flask to 0°C in an ice bath. Slowly add a 1N aqueous solution of Na2​S2​O3​ (Sodium thiosulfate) while stirring vigorously.

    • Self-Validation Check: The quench is complete when the dark brown color completely dissipates, leaving a pale yellow or off-white suspension. This visually confirms the neutralization of all excess oxidant.

  • Extraction & Purification: Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers extensively with water (5 × 50 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize from minimal hot ethanol to yield the pure target compound.

References

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry - ACS Publications. 3

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry - ACS Publications.1

  • 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde. Smolecule. 2

Sources

Technical Support Center: HPLC Method Development for 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing, optimizing, and troubleshooting reversed-phase High-Performance Liquid Chromatography (RP-HPLC) methods for 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine .

Due to its highly functionalized nature—combining a basic pyrazolo-pyridine core with bulky, lipophilic halogens (chloro, iodo) and an aliphatic isopropyl group—this molecule presents unique chromatographic challenges, including severe peak tailing and difficult-to-resolve dehalogenated impurities.

Method Development Logic & Workflow

Developing a robust purity method requires a systematic approach rather than trial and error. The workflow below outlines the logical progression from analyte profiling to regulatory validation.

Workflow A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Column Selection (Phenyl-Hexyl vs C18) A->B C 3. Mobile Phase Tuning (pH Control & Additives) B->C D 4. Gradient Optimization (Elution & Resolution) C->D E 5. System Suitability (Self-Validation Checks) D->E F 6. ICH Q2(R2) Validation (Specificity, Precision) E->F

Fig 1. Sequential logic for pyrazolo-pyridine HPLC method development and validation.

Standardized Chromatographic Conditions

To separate the main Active Pharmaceutical Ingredient (API) from closely related synthetic impurities (e.g., des-iodo and regioisomers), we recommend the following optimized parameters.

Table 1: Quantitative Method Parameters & Mechanistic Rationale
ParameterSpecification / SetpointMechanistic Rationale
Stationary Phase Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) π−π interactions exploit polarizability differences between iodine and chlorine, resolving halogenated impurities better than purely hydrophobic C18 columns[1].
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)Maintains the basic pyridine nitrogen in a neutral, unprotonated state, preventing ion-exchange interactions with column silanols[2].
Mobile Phase B Acetonitrile (HPLC Grade)Provides the strong solvent strength required to elute the highly lipophilic iodo-chloro-isopropyl moiety.
Flow Rate 1.0 mL/minAchieves optimal linear velocity for mass transfer in a 4.6 mm ID column.
Gradient Profile 0-2 min: 30% B2-15 min: 30% 85% B15-18 min: 85% BRetains polar degradants early, elutes the hydrophobic API mid-gradient, and washes strongly retained lipophilic impurities late in the run.
Column Temp 40 °CReduces mobile phase viscosity, lowering backpressure and sharpening peaks via improved mass transfer kinetics[1].
Detection UV at 254 nmCaptures the highly conjugated aromatic pyrazolo-pyridine chromophore[3].
Injection Vol 5 µLPrevents volume and mass overload, ensuring Gaussian peak shapes.

Self-Validating Experimental Protocol

Every robust analytical method must act as a self-validating system. Do not proceed to sample analysis unless the built-in System Suitability Test (SST) criteria are met.

Step 1: Mobile Phase Preparation

  • Dissolve 0.77 g of Ammonium Acetate in 1000 mL of ultrapure water (18.2 MΩ·cm).

  • Adjust pH to 6.5 using dilute acetic acid or ammonium hydroxide. Causality: Precise pH control is critical because a shift of even 0.5 units can alter the ionization state of the API, drastically shifting retention times[2].

  • Filter through a 0.22 µm membrane to remove particulates.

Step 2: System Purge & Equilibration

  • Purge all HPLC lines. Pump the initial gradient composition (70% A / 30% B) through the column at 1.0 mL/min.

  • Monitor the UV baseline. Validation Gate: Proceed only when baseline drift is < 0.1 mAU/min and system pressure ripple is < 1%.

Step 3: System Suitability Testing (SST)

  • Inject the standard solution (0.1 mg/mL) five consecutive times.

  • Validation Gate: The system is validated for use ONLY if:

    • Retention Time RSD 1.0%

    • Peak Area RSD 2.0%

    • Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 5000

Step 4: Sample Analysis & Bracketing

  • Inject unknown purity samples. Bracket every 10 sample injections with a standard injection to continuously validate system stability.

Troubleshooting Guides & FAQs

Troubleshooting Issue Peak Tailing Observed (Asymmetry > 1.5) Q1 Is system pressure abnormally high? Issue->Q1 Sol1 Replace guard column or inline filter Q1->Sol1 YES Q2 Are basic nitrogen atoms interacting with silanols? Q1->Q2 NO Sol2 Adjust pH ±2 units from pKa or add 0.1% TEA Q2->Sol2 YES Q3 Is the column overloaded? Q2->Q3 NO Sol3 Reduce injection volume (e.g., 10µL to 2µL) Q3->Sol3 YES

Fig 2. Decision tree for diagnosing and resolving peak tailing in basic heterocycles.

Q1: Why am I observing severe peak tailing ( Tf​>1.5 ) for the main API peak?

Causality: The basic nitrogen atoms in the pyrazolo[4,3-c]pyridine ring can become protonated if the mobile phase pH is too low. These positively charged species interact strongly with negatively charged, unreacted silanol groups ( pKa​≈3.5−4.5 ) on the silica support via secondary ion-exchange mechanisms, causing the peak to tail. Solution:

  • Ensure the mobile phase pH is strictly controlled to at least 2 units above the analyte's pKa​ to keep the molecule fully neutral[2].

  • If using a lower pH is necessary for impurity resolution, introduce a silanol-masking agent like Triethylamine (TEA) at 0.1% v/v to competitively bind to the silanols[3].

  • Switch to a highly end-capped or polar-embedded stationary phase.

Q2: I cannot resolve the des-iodo and des-chloro impurities from the main peak on my C18 column. What should I change?

Causality: Dehalogenated impurities share the exact same core structure as the API and have very similar hydrophobicities. A standard C18 column relies almost entirely on hydrophobic partitioning, which fails to provide sufficient shape or electronic selectivity for these closely related analogs[1]. Solution: Switch to a Phenyl-Hexyl column. The phenyl ring in the stationary phase provides alternative π−π and dipole-dipole interactions. Because iodine and chlorine have vastly different atomic radii and polarizabilities, the phenyl phase will interact differently with the electron-dense halogenated pyrazolo-pyridine system, offering orthogonal selectivity to resolve the impurities[1].

Q3: My retention times are drifting progressively earlier during consecutive injections. How can I stabilize them?

Causality: Shifting retention times in gradient elution typically stem from inadequate column re-equilibration. The highly lipophilic nature of the isopropyl and halogen groups requires high organic concentrations (85% B) for elution. If the column is not fully flushed back to the initial highly aqueous state (30% B), the partition coefficient ( k′ ) of the analyte will decrease on subsequent runs. Solution: Implement a mandatory 5-minute post-gradient re-equilibration step programmed directly into the instrument method. Additionally, ensure your mobile phase bottles are tightly capped to prevent the selective evaporation of the volatile organic modifier.

Q4: What are the critical validation parameters required to prove this purity method is regulatory-compliant?

Causality: Regulatory bodies require documented proof that an analytical procedure is scientifically sound and "fit for purpose" before it can be used for release testing. Solution: According to the ICH Q2(R2) guidelines for analytical validation[4][5], a quantitative impurity method must be validated for:

  • Specificity: Proving baseline resolution ( Rs​>1.5 ) between the API, known impurities, and degradation products.

  • Linearity & Range: Demonstrating a proportional UV response from the reporting threshold (typically 0.05%) up to 120% of the nominal specification limit[5].

  • Accuracy & Precision: Establishing repeatability (intra-day) and intermediate precision (inter-day) with an RSD 2.0%.

  • Limit of Quantitation (LOQ): Establishing the lowest concentration where precision and accuracy are acceptable (typically requiring a Signal-to-Noise ratio 10)[4].

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.
  • Asian Journal of Pharmaceutical Research. "Steps involved in HPLC Method Development." Asian J. Pharm. Res.
  • AAPCO. "HPLC Method Development." AAPCO.
  • LCGC International. "Top Three HPLC Method Development Tips." Chromatography Online.
  • Medium. "HPLC Method Development: Lessons from 5 Years in Analytical R&D." Medium.

Sources

purification techniques for 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine reaction mixtures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (CAS: 2250242-92-1) 1. This highly functionalized bicyclic scaffold is a critical intermediate in the development of kinase inhibitors and other pharmaceutical agents.

Synthesizing this compound typically involves the N-alkylation of a pyrazolo-pyridine core followed by electrophilic iodination. This generates a complex crude mixture containing unreacted halogens, basic byproducts, and closely related regioisomers (specifically the 1-isopropyl and 2-isopropyl variants). This guide provides field-proven, self-validating methodologies to resolve these specific purification bottlenecks.

Part 1: Expert Troubleshooting & FAQs

Q1: During normal-phase silica gel chromatography, my product band streaks severely, leading to poor recovery and overlap with the 1-isopropyl regioisomer. How can I fix this?

The Causality: The pyrazolo[4,3-c]pyridine core contains a basic pyridine nitrogen (N5) that interacts strongly via hydrogen bonding with the acidic silanol (Si-OH) groups on standard bare silica gel. This non-ideal secondary interaction causes severe tailing and streaking. The Solution: You must neutralize the stationary phase. Pre-treat the silica column by adding 1–2% triethylamine (Et 3​ N) to your starting mobile phase. The Et 3​ N acts as a sacrificial basic modifier, saturating the acidic silanols so your target compound elutes as a sharp, symmetrical band. Alternatively, utilize amine-functionalized (NH 2​ -capped) silica.

Q2: I am struggling to separate the 1-isopropyl and 2-isopropyl regioisomers. They practically co-elute on TLC. What is the optimal solvent system?

The Causality: The 1-alkyl and 2-alkyl isomers possess only subtle differences in dipole moment and steric hindrance. However, the 2-isopropyl isomer generally exhibits slightly higher polarity because the alkyl group on N2 leaves the N1 lone pair sterically exposed, altering its interaction with the silica surface. The Solution: Employ a highly non-polar, shallow gradient. A solvent system of Ethyl Acetate/Hexane (starting at 1:7 to 1:4 v/v) is highly effective for isolating pyrazolo[4,3-c]pyridines 2. Run the column at a slower flow rate to maximize theoretical plates.

Q3: My crude reaction mixture is dark brown/purple after the iodination step. Will this foul my chromatography column?

The Causality: The dark coloration indicates the presence of unreacted molecular iodine (I 2​ ) or triiodide complexes. Loading this directly onto a silica column will cause the iodine to smear, potentially reacting with the stationary phase or co-eluting with your halogenated product. The Solution: Perform a reductive quench prior to extraction. Dilute the reaction mixture with an aqueous solution of sodium dithionite (Na 2​ S 2​ O 4​ ) or sodium thiosulfate (Na 2​ S 2​ O 3​ ) 2. This reduces electrophilic I 2​ to water-soluble iodide (I ), which is easily partitioned into the aqueous waste.

Q4: When polishing the final compound using Reverse-Phase Prep-HPLC, my compound degrades or shows broad peaks. What buffer should I use?

The Causality: The basicity of the pyridine ring leads to partial protonation at neutral pH, creating a mixed-state population of molecules that travel at different speeds through a C18 column. The Solution: Use 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic (Acetonitrile) mobile phases 3. TFA ensures the basic nitrogen is fully protonated, providing a uniform ionic state and sharp peak shape. (Note: The product will be isolated as a TFA salt; a subsequent free-basing step with NaHCO 3​ is required if the free base is needed).

Part 2: Validated Experimental Protocols

Protocol A: Post-Reaction Workup and Iodine Quenching

Self-Validating Metric: The organic layer must transition from dark purple/brown to pale yellow or colorless. If a pink/brown tint remains, the quench is incomplete.

  • Transfer the crude iodination reaction mixture (typically in DCM or DMF) to a separatory funnel.

  • Add an equal volume of 10% w/v aqueous Sodium Dithionite (Na 2​ S 2​ O 4​ ) or Sodium Thiosulfate (Na 2​ S 2​ O 3​ ).

  • Shake vigorously for 2–3 minutes, venting frequently.

  • Allow the phases to separate. Observe the color change to validate the reduction of I 2​ .

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 25 mL) 2.

  • Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

Protocol B: Regioisomer Separation via Normal-Phase Chromatography

Self-Validating Metric: 2D NOESY NMR must be used on the isolated fractions. The 1-isopropyl byproduct will show a strong NOE cross-peak between the isopropyl methine proton and the C7-proton of the pyridine ring. The target 2-isopropyl isomer will lack this interaction.

  • Dry-load the crude residue onto Celite or silica gel to prevent band broadening.

  • Equilibrate a silica gel column with Hexane containing 1% Et 3​ N.

  • Load the sample and begin elution with a shallow gradient of EtOAc/Hexane (1:10 v/v), slowly increasing to 1:4 v/v [[2]]().

  • Collect small fractions (e.g., 15 mL). The 1-isopropyl isomer typically elutes first due to lower polarity, followed closely by the target 2-isopropyl isomer.

  • Pool fractions based on TLC (visualized via UV 254 nm) and concentrate.

Protocol C: Reverse-Phase HPLC Polish (For >99% Purity)
  • Dissolve the semi-pure 2-isopropyl isomer in a minimum volume of DMSO or MeCN.

  • Inject onto a Preparative C18 Column (e.g., 5 µm, 21 × 250 mm).

  • Run a gradient of 35–100% MeCN in H 2​ O over 45 minutes. Crucial: Both solvents must contain 0.1% TFA to prevent peak tailing 3.

  • Lyophilize the pure fractions to obtain the compound as a white/off-white solid.

Part 3: Quantitative Data & Matrices

Table 1: Chromatographic Retention Data & Solvent Systems

Compound / IsomerNormal Phase TLC ( Rf​ )Optimal NP GradientRP-HPLC Elution (% MeCN)NOESY NMR Key Identifier
1-Isopropyl Isomer (Byproduct)~0.45 (1:3 EtOAc/Hex)5% 15% EtOAc~55-60%Strong NOE: Isopropyl-CH to C7-H
2-Isopropyl Isomer (Target)~0.35 (1:3 EtOAc/Hex)10% 25% EtOAc~48-52%No NOE between Isopropyl-CH and C7-H
Des-Iodo Precursor ~0.20 (1:3 EtOAc/Hex)20% 40% EtOAc~35-40%Presence of C3-H singlet (~8.0 ppm)

Table 2: Troubleshooting Summary Matrix

ObservationPrimary CauseImmediate Corrective Action
Severe streaking on TLCBasic pyridine interacting with silanolsAdd 1-2% Et 3​ N to the mobile phase.
Co-elution of isomersGradient is too steep / Solvent too polarSwitch to 1:7 EtOAc/Hexane; reduce flow rate.
Dark residue on column headResidual unquenched Iodine (I 2​ )Perform aqueous wash with 10% Na 2​ S 2​ O 4​ .
Broad peaks on RP-HPLCMixed protonation states on C18 phaseAdd 0.1% TFA to both aqueous and organic buffers.

Part 4: Process Visualization

Workflow Start Crude Reaction Mixture (Contains I2 & Isomers) Quench Reductive Quench (10% aq. Na2S2O3 or Na2S2O4) Start->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract Silica Normal-Phase Chromatography (EtOAc/Hexane + 1% Et3N) Extract->Silica Isomer1 1-Isopropyl Isomer (Byproduct) Silica->Isomer1 Elutes First (Lower Polarity) Isomer2 2-Isopropyl Isomer (Target) Silica->Isomer2 Elutes Second (Higher Polarity) HPLC Reverse-Phase Prep-HPLC (MeCN/H2O + 0.1% TFA) Isomer2->HPLC Pure Pure 6-Chloro-3-iodo-2-isopropyl- 2H-pyrazolo[4,3-c]pyridine HPLC->Pure

Figure 1: End-to-end purification workflow for 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine.

LogicTree Issue Issue: Poor Resolution or Low Yield Q1 Is the compound streaking on the TLC/Column? Issue->Q1 Sol1 Add 1-2% Et3N to Mobile Phase or use NH2-capped Silica Q1->Sol1 Yes Q2 Are the 1-iso and 2-iso regioisomers co-eluting? Q1->Q2 No Sol2 Switch to shallow gradient (e.g., 5-15% EtOAc/Hexane) Q2->Sol2 Yes Q3 Is there residual iodine color (brown/purple)? Q2->Q3 No Sol3 Wash organic layer with 10% aq. Na2S2O3 Q3->Sol3 Yes

Figure 2: Diagnostic logic tree for troubleshooting chromatographic failures of pyrazolo-pyridines.

Part 5: References

  • Sigma-Aldrich. "6-CHLORO-3-IODO-2-ISOPROPYL-2H-PYRAZOLO[4,3-C]PYRIDINE Product Page". 1

  • MDPI. "Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines". Molecules. 2

  • bioRxiv. "Supplementary Methods: Synthesis of 3-iodo-pyrazolo[4,3-c]pyridine derivatives". 3

Sources

optimizing palladium catalyst loading for 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine coupling

Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine Application: Late-stage functionalization, API synthesis, and drug discovery workflows.

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this in-depth guide to address the specific kinetic and thermodynamic challenges associated with the chemoselective functionalization of polyhalogenated heteroarenes.

The 6-chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine scaffold presents a classic chemoselectivity challenge. While the general site-reactivity order dictates that carbon-iodine (C–I) bonds undergo oxidative addition more rapidly than carbon-chlorine (C–Cl) bonds[1], aggressive reaction conditions or improper catalyst loadings can easily lead to over-coupling (bis-arylation) or protodehalogenation. This guide provides the mechanistic rationale and validated protocols necessary to optimize palladium loading down to the sub-1 mol% regime while maintaining >99% chemoselectivity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my chemoselectivity (C3-I vs. C6-Cl) degrade when I increase the palladium loading or scale up the reaction? A: Chemoselective Suzuki-Miyaura coupling of polyhalogenated heteroarenes relies entirely on the reactivity difference between the halogens[2]. The C3-I bond has a lower bond dissociation energy and undergoes oxidative addition by Pd(0) rapidly (kinetic control). However, if you use a high catalyst loading (e.g., >2 mol%), the local concentration of active Pd(0) remains high even as the starting material depletes. This excess Pd(0) will begin inserting into the C6-Cl bond of your newly formed mono-coupled product, leading to bis-arylation. Lowering the catalyst loading ensures that the catalytic cycle is rate-limited by the availability of the highly reactive C3-I bond, preserving the C6-Cl bond for future synthetic steps.

Q2: What is the optimal ligand class to prevent C6-chloro activation? A: Avoid highly electron-rich, bulky dialkylbiaryl phosphines (such as XPhos or RuPhos). These ligands are specifically designed to accelerate oxidative addition into inert C–Cl bonds[1]. By using them, you artificially narrow the kinetic gap between the C3-I and C6-Cl bonds. Instead, utilize moderate σ -donating bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene). Pd(dppf)Cl 2​ provides a wide enough bite angle to facilitate reductive elimination while lacking the extreme electron density required to readily activate the C6-Cl bond at moderate temperatures.

Q3: I am trying to reduce Pd loading from 5.0 mol% to 0.5 mol%, but the reaction stalls at 70% conversion. How can I drive it to completion? A: When operating at low catalyst loadings, catalyst deactivation pathways (such as the formation of inactive Pd-black) become the primary reason for stalled reactions. To prevent this:

  • Strict Degassing: Oxygen rapidly oxidizes electron-rich Pd(0) intermediates. Employ a strict freeze-pump-thaw degassing protocol for your solvent system.

  • Base Selection: Strong bases (like KOtBu or NaOH) can accelerate transmetalation but also promote catalyst degradation and protodeboronation of the boronic acid. Switch to a milder, heterogeneous base like K 3​ PO 4​ or K 2​ CO 3​ in a biphasic solvent system (e.g., 1,4-Dioxane/H 2​ O) to regulate the transmetalation rate[3].

Q4: I am observing significant protodeiodination (reduction of the C3-I bond to C3-H). How do I suppress this? A: Protodehalogenation typically occurs via β -hydride elimination from alkoxide bases or adventitious aliphatic alcohols acting as hydride donors. Ensure your boronic acid is high purity (free of boroxine oligomers that require harsh basic activation) and strictly avoid alcoholic solvents (like ethanol or isopropanol) when optimizing for low Pd loadings.

Part 2: Experimental Protocol

Self-Validating Methodology: 0.5 mol% Pd-Catalyzed Site-Selective Suzuki-Miyaura Coupling

This protocol is designed to achieve >94% isolated yield of the C3-coupled product while keeping the C6-chloro group intact.

Reagents & Stoichiometry:

  • Substrate: 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (1.00 equiv, 10.0 mmol)

  • Coupling Partner: Arylboronic Acid (1.05 equiv, 10.5 mmol) Note: Keep the excess minimal to discourage bis-coupling.

  • Catalyst: Pd(dppf)Cl 2​⋅ CH 2​ Cl 2​ (0.5 mol%, 0.05 mmol)

  • Base: K 3​ PO 4​ (2.00 equiv, 20.0 mmol)

  • Solvent: 1,4-Dioxane / H 2​ O (4:1 v/v, 0.2 M total concentration)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried Schlenk flask with the substrate, arylboronic acid, and K 3​ PO 4​ .

  • Degassing (Crucial Step): Add 1,4-Dioxane and H 2​ O. Subject the heterogeneous mixture to three consecutive freeze-pump-thaw cycles using liquid nitrogen to remove dissolved oxygen.

  • Catalyst Addition: Backfill the flask with ultra-high purity Argon. Quickly add the Pd(dppf)Cl 2​⋅ CH 2​ Cl 2​ catalyst against a positive flow of Argon.

  • Reaction: Seal the flask and heat the biphasic mixture to exactly 60 °C with vigorous stirring (1000 rpm) to ensure adequate phase mixing. Monitor via HPLC or LC-MS. Complete conversion of the C3-I bond should occur within 4–6 hours.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and wash with saturated aqueous NH 4​ Cl to neutralize the base and quench any remaining active Pd species. Filter the organic layer through a short pad of Celite to remove precipitated Pd-black.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure C3-arylated, C6-chloro product.

Part 3: Catalyst Optimization Data

The following table summarizes the quantitative data driving our protocol choices. Notice how the combination of ligand electronics, catalyst loading, and temperature dictates the ultimate chemoselectivity.

EntryCatalyst / LigandLoading (mol%)Temp (°C)Conversion (%)C3-Coupled Yield (%)Bis-Coupled / C6 Impurity (%)
1Pd(PPh 3​ ) 4​ 5.080>997221
2Pd 2​ (dba) 3​ / XPhos2.080>994551
3Pd(dppf)Cl 2​ 2.080>998512
4 Pd(dppf)Cl 2​ 0.5 60 98 94 <1
5Pd(dppf)Cl 2​ 0.16065620

Data Interpretation: Entry 2 demonstrates that electron-rich ligands (XPhos) aggressively activate the C6-Cl bond, destroying chemoselectivity. Entry 4 represents the optimal kinetic window: 0.5 mol% loading at 60 °C provides enough active catalyst to fully convert the C3-I bond while starving the system of the energy and Pd(0) concentration required to activate the C6-Cl bond.

Part 4: Mechanistic Workflow

The diagram below maps the logical flow of the catalytic cycle, illustrating the kinetic bifurcation that occurs during the oxidative addition step.

G Pd0 Active Pd(0) Catalyst (Low Loading) Substrate 6-Chloro-3-iodo-2-isopropyl- 2H-pyrazolo[4,3-c]pyridine Pd0->Substrate binds OxAdd_I Fast Oxidative Addition at C3-I Bond Substrate->OxAdd_I Kinetically Favored OxAdd_Cl Slow Oxidative Addition at C6-Cl Bond (Over-coupling) Substrate->OxAdd_Cl High Pd/Temp Favored Transmetalation Transmetalation (Aryl Boronic Acid + Base) OxAdd_I->Transmetalation Impurity Bis-Coupled Impurity (Loss of Chemoselectivity) OxAdd_Cl->Impurity RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired C3-Coupled Product (C6-Cl Intact) RedElim->Product

Catalytic cycle showing chemoselective C3-I vs C6-Cl oxidative addition pathways.

References

1.[1] Title: Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites Source: Tetrahedron / ResearchGate URL:

2.[2] Title: ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes Source: ChemInform / ResearchGate URL:

3.[3] Title: Pd(OAc)2/DABCO-catalyzed Suzuki–Miyaura cross-coupling reaction in DMF Source: Chemistry - A European Journal / ResearchGate URL:

Sources

Technical Support Center: Troubleshooting Low Aqueous Solubility of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for diagnosing and overcoming these solubility issues to ensure the success of your experiments.

Introduction: The Solubility Challenge

The pyrazolo[4,3-c]pyridine scaffold is a core component in many modern small-molecule discovery programs.[1][2] However, like many heterocyclic compounds rich in aromatic and halogenated moieties, derivatives such as 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine often exhibit poor solubility in aqueous media. This is a critical hurdle, as drug absorption and the generation of reliable in vitro data depend on the compound being adequately dissolved.[3][4]

This guide moves from fundamental understanding to practical, step-by-step protocols to systematically address this challenge.

Part 1: Understanding the Root Cause

Q1: What specific features of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine contribute to its low aqueous solubility?

A1: The poor aqueous solubility of this compound is not surprising when we analyze its molecular structure. Several factors work in concert to favor the solid state over dissolution in water:

  • High Lipophilicity: The molecule possesses multiple hydrophobic features: a chloro group, a large iodo group, and an isopropyl substituent. These groups increase the molecule's lipophilicity (fat-loving nature), causing it to be repelled by polar water molecules. While the exact LogP (a measure of lipophilicity) for this specific compound is not published, structurally similar pyrazolo[4,3-c]pyridine derivatives exhibit high cLogP scores, indicating a strong tendency to be insoluble in water.[5]

  • Aromatic Core: The fused pyrazolo-pyridine ring system is largely planar and aromatic, which can contribute to strong crystal lattice energy. For a compound to dissolve, the energy required to break apart its crystal lattice must be overcome by the energy released upon its interaction with solvent molecules. Strong packing in the solid state makes this process energetically unfavorable in water.

  • Weak Basicity: The pyridine nitrogen atom provides a site for protonation, which can form a more soluble salt. However, its basicity (pKa) is likely low. Therefore, significant protonation only occurs at a pH that might be incompatible with many biological assays.

Property Predicted Contribution to Low Solubility
Molecular Weight ~335.5 g/mol
Structure Heterocyclic, aromatic, planar core
Key Substituents Isopropyl, Chloro, Iodo
Predicted Lipophilicity (LogP) High (estimated > 3.5)
Predicted Basicity (pKa) Weakly basic (due to pyridine nitrogen)

Part 2: First-Line Troubleshooting & Strategies

This section addresses the most common and immediate solubility problems encountered in a laboratory setting.

Q2: I'm observing immediate precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening and what are my initial steps?

A2: This is a classic case of a compound "crashing out" of solution. The compound is highly soluble in your 100% DMSO stock, but when this stock is introduced to a predominantly aqueous environment, the solvent polarity changes dramatically. The aqueous buffer cannot maintain the compound in solution at that concentration, leading to precipitation.

Here is a logical workflow to troubleshoot this issue:

G start Precipitation Observed on Dilution check_dmso Is final DMSO concentration >1%? start->check_dmso reduce_dmso Lower final DMSO to <0.5% if possible. Is precipitation still observed? check_dmso->reduce_dmso Yes check_conc Is the final compound concentration too high? check_dmso->check_conc No reduce_dmso->check_conc Yes success Problem Solved: Proceed with Experiment reduce_dmso->success No lower_conc Perform serial dilution. Determine Kinetic Solubility Limit. check_conc->lower_conc Yes proceed_adv Proceed to Advanced Solubilization Strategies check_conc->proceed_adv No, but need higher conc. lower_conc->success No lower_conc->proceed_adv Yes, even at low conc.

Caption: Initial troubleshooting workflow for precipitation.

Causality Explained: Many cell-based assays are sensitive to organic solvents, with DMSO concentrations above 1% often leading to cytotoxicity.[6] The first step is always to ensure the solvent itself isn't the problem. If precipitation persists even at low DMSO levels, you have likely exceeded the compound's kinetic solubility limit in that specific medium. The next logical step is to find this limit by serially diluting your compound until no precipitation is observed. If this concentration is too low for your experiment, you must move to more advanced methods.

Q3: Can I improve solubility by adjusting the pH of my aqueous medium?

A3: Yes, this is an excellent and often simple strategy for weakly basic compounds.[] The nitrogen atom in the pyridine ring can accept a proton (H+) from the medium. This protonation forms a cationic salt, which generally has much higher aqueous solubility than the neutral form.[8][9]

The Principle: The dissolution equilibrium is coupled with an acid-base equilibrium. By adding acid (lowering the pH), you shift the acid-base equilibrium towards the protonated, more soluble form. According to Le Châtelier's Principle, this removal of the neutral species from the solution will pull the dissolution equilibrium to the right, causing more solid to dissolve.[10]

Experimental Protocol: pH-Solubility Screening

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate, Tris) with pH values ranging from 3.0 to 8.0.

  • Addition: Add an excess amount of the solid compound to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it into a suitable solvent (like acetonitrile or methanol). Quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the buffer pH. For a basic compound, you should observe a significant increase in solubility as the pH decreases.

Part 3: Advanced Solubilization Methodologies

If pH adjustment is insufficient or incompatible with your experimental system (e.g., live cells that require physiological pH), several formulation-based approaches can be employed.

Q4: What are my options for using co-solvents if pH adjustment is not viable?

A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes.[11][12] They work by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic compounds like yours.[] This is one of the most common strategies for both in vitro and early in vivo studies.[13][14]

Causality Explained: Water molecules form a highly ordered, hydrogen-bonded network. A hydrophobic solute disrupts this network, which is energetically unfavorable. Co-solvents interfere with this hydrogen bonding, creating "pockets" of lower polarity within the solvent mixture where the hydrophobic compound can more readily dissolve.[]

Co-SolventTypical Concentration Range (in vivo)Key Considerations
Ethanol 5-20%Common, but can have biological effects.
Propylene Glycol (PG) 10-40%Viscous, generally safe.[12]
Polyethylene Glycol 400 (PEG 400) 10-60%Very common, good safety profile.[15]
Dimethyl Sulfoxide (DMSO) <10% (parenteral)High solubilizing power, but potential for toxicity at higher doses.[11]
N-Methyl-2-pyrrolidone (NMP) 5-15%Strong solubilizer, used with caution.[13]

Protocol: Co-solvent Screening

  • Prepare several potential co-solvent systems (e.g., 20% PEG 400 in water, 10% Ethanol/30% PG/60% water).

  • Add a known, excess amount of your compound to each system.

  • Equilibrate, separate, and quantify the dissolved concentration as described in the pH-solubility protocol.

  • Crucial Validation Step: After identifying a promising co-solvent system, perform a dilution test. Dilute the saturated solution 1:1, 1:5, and 1:10 with your final aqueous buffer (e.g., PBS). Observe for any precipitation over time. This ensures the formulation remains stable upon dilution into the final assay environment.

Q5: When should I consider using surfactants or complexing agents like cyclodextrins?

A5: You should consider these advanced excipients when co-solvent systems fail, are incompatible with your assay, or when you need to achieve higher concentrations for in vivo studies.

  • Surfactants: These are amphiphilic molecules with a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail.[16] Above a certain concentration (the Critical Micelle Concentration or CMC), they self-assemble into spherical structures called micelles.[17] The hydrophobic tails form a core that can encapsulate your poorly soluble compound, while the hydrophilic heads face the water, effectively creating a water-soluble nanoparticle containing your drug.[18][19] Common examples include Polysorbate 80 (Tween 80) and Solutol HS-15.[13][20]

  • Cyclodextrins: These are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[] Your compound (the "guest") can become encapsulated within the hydrophobic cavity of the cyclodextrin (the "host"), forming an "inclusion complex."[22] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[23][24] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their high solubility and safety profiles.[25]

AgentMechanismCommon ExamplesBest For
Surfactants Micellar EncapsulationPolysorbate 80, Cremophor EL, Solutol HS-15High drug loads, lipid-based formulations.[26][27]
Cyclodextrins Inclusion ComplexationHP-β-CD, SBE-β-CDClean solutions, avoiding organic co-solvents, stabilizing compounds.[][25]

Part 4: Strategy Selection & Summary

Q6: How do I choose the best solubilization strategy for my specific application?

A6: The optimal strategy depends entirely on your experimental context. The following decision tree and summary table will guide your choice.

G start Goal: Solubilize Compound context What is the experimental context? start->context invitro In Vitro Assay (e.g., biochemical, cell-based) context->invitro invivo In Vivo Study (e.g., PK, efficacy) context->invivo ph_compat Is a low pH (~4-6) compatible with the assay? invitro->ph_compat cosolvent Strategy 2: Co-Solvent System (e.g., 5% DMSO, 20% PEG400) invivo->cosolvent Start with Co-solvents ph_adjust Strategy 1: pH Adjustment (e.g., pH 5.0 Citrate Buffer) ph_compat->ph_adjust Yes cosolvent_compat Are organic co-solvents compatible with the assay? ph_compat->cosolvent_compat No cosolvent_compat->cosolvent Yes complexation Strategy 3: Complexation (e.g., 10% HP-β-CD) cosolvent_compat->complexation No cosolvent->complexation If insufficient or toxicity

Caption: Decision tree for selecting a solubilization strategy.

StrategyProsConsPrimary Application
pH Adjustment Simple, inexpensive, uses minimal excipients.[]Limited to pH-stable compounds; may not be physiologically relevant.Initial solubility screening, some biochemical assays.
Co-solvents Effective for a wide range of compounds, well-understood.[11][28]Can cause toxicity or interfere with assays at high concentrations.In vitro screening, early in vivo PK studies.
Cyclodextrins High solubilization power, excellent safety profile, can improve stability.[][25]Can be expensive; may alter compound pharmacology by affecting free fraction.In vitro assays sensitive to organic solvents, in vivo formulations.
Surfactants Can achieve very high drug concentrations.[13][18]Potential for toxicity (e.g., hemolysis); can be complex to formulate.Later stage preclinical and clinical formulations.

Part 5: Frequently Asked Questions (FAQs)

  • Q: What is the maximum percentage of DMSO I should use in my cell-based assay?

    • A: As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant toxicity. Some robust cell lines may tolerate up to 1%. However, it is always best practice to run a vehicle control (your final medium containing the same percentage of DMSO but no compound) to confirm the solvent has no effect on your experimental endpoint.[6]

  • Q: Will these solubilization methods affect the activity of my compound?

    • A: It's possible. Co-solvents and pH changes are unlikely to affect the compound's intrinsic activity, but complexation agents like cyclodextrins or surfactants can. By encapsulating the compound, they can reduce the "free" concentration available to interact with the target. This is why it's important to be consistent with your formulation and to characterize its effects carefully.

  • Q: I've tried these methods and my compound is still not soluble enough. What's next?

    • A: If these common techniques are insufficient, more advanced formulation technologies may be required. These include creating amorphous solid dispersions (dispersing the drug in a polymer matrix), particle size reduction via micronization or nanosuspension, and developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[29][30][31][32] These approaches typically require specialized equipment and expertise and are often employed during later-stage drug development.

References

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Musim Mas. (2025, May 14). What Are Surfactants? Uses, Benefits, and Safety. [Link]

  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]

  • Jadhav, Y. L., et al. (2023, March 13). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 259-270. [Link]

  • Pawar, P., & D'Mello, R. (2021). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Health and Clinical Research, 4(13), 274-282. [Link]

  • Samy, M., et al. (2020). Applications of Surfactants in Diverse Areas. International Journal of Research and Analytical Reviews, 7(1), 844-852. [Link]

  • Singh, G., et al. (2026, January). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. International Journal of Innovative Research in Technology, 12(8). [Link]

  • ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations. [Link]

  • Permana, A. D., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Applied Pharmaceutical Science, 11(5), 1-9. [Link]

  • MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. [Link]

  • Grimm, M., et al. (2018). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics, 10(4), 239. [Link]

  • Bounoure, F., et al. (2021). Cyclodextrin Complexation as a Way of Increasing the Aqueous Solubility and Stability of Carvedilol. Pharmaceutics, 13(10), 1746. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Journal of Pharmaceutical Sciences, 99(12), 4995-5003. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]

  • Mourtas, S., et al. (2011). Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. Journal of Pharmaceutical Sciences, 100(10), 4447-4455. [Link]

  • Pharmaceutical Technology. (2022, November 2). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Smeets, N. M. B., et al. (2017). Impact of Polymer Excipient Molar Mass and End Groups on Hydrophobic Drug Solubility Enhancement. Macromolecules, 50(4), 1599-1608. [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • Singh, S., et al. (2023). Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. Frontiers in Chemistry, 11, 1269389. [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmacy and Pharmacology, 60(12), 1609-1616. [Link]

  • AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

  • Tsimboukis, D. G., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science, 19(11), 717-724. [Link]

  • Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. [Link]

  • Walker, M. A. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry Letters, 27(23), 5100-5108. [Link]

  • Desroches, C., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5195. [Link]

  • ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?[Link]

  • Pharmaceutical Technology. (2015, July 2). Solving Poor Solubility to Unlock a Drug's Potential. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[4,3‐c]pyridine derivatives in the presence of (α‐Fe2O3)‐MCM‐41. [Link]

  • PubChemLite. (n.d.). 6-chloro-3-iodo-1-methyl-1h-pyrazolo[3,4-b]pyridine. [Link]

  • De Heuvel, D., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11210-11227. [Link]

  • PubChem. (n.d.). 6-Chloro-2-iodo-3-hydroxypyridine. [Link]

  • Bua, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1729. [Link]

  • Abd El-All, A. S. A., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Taibah University for Science, 15(1), 478-489. [Link]

  • NextSDS. (n.d.). 6-chloro-3-iodo-2-(trifluoroMethoxy)pyridine — Chemical Substance Information. [Link]

Sources

minimizing byproducts in the halogenation of 2-isopropyl-2H-pyrazolo[4,3-c]pyridine precursors

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Halogenation of 2-Isopropyl-2H-pyrazolo[4,3-c]pyridine Precursors

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for medicinal chemists and process scientists scaling up the synthesis of functionalized pyrazolo[4,3-c]pyridine scaffolds.

Electrophilic halogenation of the electron-rich 2-isopropyl-2H-pyrazolo[4,3-c]pyridine core is a critical enabling step for downstream cross-coupling (e.g., Suzuki-Miyaura). However, this bicyclic system is notoriously prone to byproduct formation, including dihalogenation, N-dealkylation, and solvent-mediated ring-opening. This guide synthesizes field-proven methodologies and mechanistic causality to help you establish a self-validating, high-yielding protocol.

Part 1: Mechanistic Causality & Reaction Optimization

To successfully halogenate the precursor while suppressing byproducts, we must first map the reaction's logical workflow and understand the underlying mechanistic pitfalls.

G Start 2-isopropyl-2H-pyrazolo [4,3-c]pyridine Reagent Select Halogenating Agent (NBS, NIS, NCS) Start->Reagent Solvent Select Solvent (Avoid HFIP to prevent ring-opening) Reagent->Solvent Reaction Electrophilic Halogenation (0°C to RT) Solvent->Reaction Product Target Halogenated Core (C-3 / C-7 substitution) Reaction->Product Byproduct Byproducts (Ring-opened, Dihalogenated) Reaction->Byproduct

Experimental workflow for halogenation highlighting the divergence between target product and byproducts.

FAQ 1: Why am I observing complete degradation or acyclic byproducts instead of the intact halogenated core?

Causality: The pyrazolo[4,3-c]pyridine core is highly susceptible to N-N or C-N bond cleavage under strongly electrophilic conditions in highly polar, hydrogen-bonding solvents. Recent methodologies demonstrate that utilizing hexafluoroisopropanol (HFIP) in combination with N-chlorosuccinimide (NCS) or brominating agents actively promotes ring-opening halogenation, yielding tertiary halogenated acyclic byproducts rather than the intact core [1]. Solution: To preserve the bicyclic scaffold, you must avoid HFIP and strong Lewis acids. Switch to milder, aprotic polar solvents (e.g., Acetonitrile) or perform the reaction in aqueous media where the hydrophobic effect can accelerate the reaction without compromising the ring integrity [3].

FAQ 2: How do I control regioselectivity and prevent dihalogenation?

Causality: The 2-isopropyl group sterically shields the N-2 position and directs electrophilic attack. The inherent electron density of the pyrazole ring makes C-3 the kinetic product. However, if excess equivalents of N-halosuccinimides (NXS) are present, or if the reaction is heated, the C-7 position on the pyridine ring will undergo secondary halogenation. Solution: Dihalogenation is strictly a function of stoichiometry and temperature. Maintain NXS equivalents at 1.00–1.05 and keep the reaction temperature strictly between 0 °C and 25 °C.

Part 2: Quantitative Data & Reagent Selection

Selecting the correct reagent/solvent pairing is the most critical variable in minimizing byproducts. The table below summarizes the expected byproduct profiles based on experimental conditions.

Halogenating AgentSolvent SystemCatalyst / AdditivePrimary ProductMajor Byproduct ProfileByproduct Yield
NBS (1.05 eq) Acetonitrile (MeCN)None3-Bromo coreTrace dihalogenation< 5%
NBS (1.05 eq) Water (H₂O)None3-Bromo coreNone (Green protocol)< 2%
NCS (1.0 eq) HFIPNoneRing-openedTertiary chlorinated acyclic> 85%
DBI (0.7 eq) HFIPBHT (5 mol%)Ring-openedTertiary brominated acyclic> 70%
NBS (1.05 eq) DichloromethaneGallocyanine (5 mol%)3-Bromo coreSuccinimide (easily washed)< 1%

Note: The use of Gallocyanine as an organocatalyst acts as a highly efficient halogen-transfer agent, allowing for rapid halogenation at lower temperatures, effectively eliminating over-halogenation [2].

Part 3: Troubleshooting Guide

Use the following logic tree to diagnose and resolve specific byproduct issues encountered during your synthesis.

Troubleshooting Issue High Byproduct Yield? Type Identify Byproduct Type via LC-MS Issue->Type RingOpen Mass = Target + Solvent Adduct (Ring-Opened Species) Type->RingOpen OverHal Mass = Target + 79/81 Da (Dihalogenation) Type->OverHal Solv Solution: Switch from HFIP to MeCN or H2O RingOpen->Solv Temp Solution: Lower Temp to 0°C & Limit NXS to 1.0 eq OverHal->Temp

Decision tree for diagnosing and mitigating byproduct formation during pyrazolopyridine halogenation.

Issue: Loss of the isopropyl group (N-dealkylation).

  • Diagnosis: LC-MS shows a mass corresponding to the des-isopropyl halogenated core.

  • Solution: This occurs when the reaction mixture becomes too acidic, leading to protonation of the pyrazole and subsequent cleavage of the isopropyl cation. Buffer the reaction with a mild base (e.g., NaHCO₃) or switch to a neutral aqueous suspension [3].

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility and scientific integrity, follow this optimized, self-validating protocol for the Selective C-3 Bromination of 2-isopropyl-2H-pyrazolo[4,3-c]pyridine . This method utilizes organocatalytic halogen transfer to ensure the reaction completes before byproducts can form.

Materials Required:

  • 2-isopropyl-2H-pyrazolo[4,3-c]pyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.02 eq, freshly recrystallized from water)

  • Gallocyanine (5 mol%) [2]

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Reactor Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-isopropyl-2H-pyrazolo[4,3-c]pyridine (10 mmol) in anhydrous MeCN (50 mL) to create a 0.2 M solution.

  • Catalyst Addition: Add gallocyanine (0.5 mmol, 5 mol%). The solution will take on a deep dye coloration. Self-Validation Check: The catalyst must fully dissolve; incomplete dissolution indicates wet solvent, which can lead to succinimide hydrolysis.

  • Temperature Modulation: Cool the reaction vessel to exactly 0 °C using an ice-water bath.

  • Electrophilic Addition: Add NBS (10.2 mmol, 1.02 eq) portion-wise over 15 minutes. Causality: Portion-wise addition prevents localized thermal spikes that drive C-7 dihalogenation.

  • Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor via LC-MS. The reaction is complete when the starting material peak disappears. Self-Validation Check: Stop the reaction immediately if a peak corresponding to [M+H+78] appears, indicating the onset of dihalogenation.

  • Quench & Workup: Quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃ to neutralize any active bromine species. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to isolate the pure 3-bromo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine.

Part 5: References

  • Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles Source: Chemistry – A European Journal (2025) URL:[Link]

  • Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent Source: The Journal of Organic Chemistry - ACS Publications (2025) URL:[Link]

  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl₄ and in Water Source: ResearchGate / Journal of Heterocyclic Chemistry (2017) URL:[Link]

Validation & Comparative

Reactivity Comparison Guide: 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine vs. Bromo Analogs in Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary & Strategic Context

In the development of targeted therapeutics—particularly kinase inhibitors—the pyrazolo[4,3-c]pyridine scaffold is a highly privileged pharmacophore [1]. The strategic functionalization of this bicyclic core often requires sequential cross-coupling reactions.

When utilizing the building block 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine , chemists are presented with a dihalogenated system containing both a C3-I and a C6-Cl bond. The primary synthetic challenge is achieving absolute regiocontrol: functionalizing the C3 position via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) while perfectly preserving the C6-Cl bond for downstream modifications (such as SN​Ar or Buchwald-Hartwig amination) [1].

This guide objectively compares the chemical reactivity, thermodynamic profiles, and experimental handling of the 3-iodo derivative against its 3-bromo analog, providing evidence-based protocols to maximize regioselectivity and yield.

Thermodynamic & Kinetic Basis of Reactivity

The fundamental principle governing regioselective cross-coupling in polyhalogenated heterocycles is the differential rate of oxidative addition of the carbon-halogen (C–X) bond to the active Palladium(0) catalyst [2]. This rate is inversely proportional to the Bond Dissociation Energy (BDE) of the C–X bond [3].

The established reactivity hierarchy for oxidative addition is strictly C–I > C–Br > C–Cl [2].

Quantitative Reactivity Comparison

The 3-iodo analog offers a significantly lower activation barrier for oxidative addition compared to the 3-bromo analog. This thermodynamic difference translates directly into milder required reaction conditions, which is the exact causality behind its superior chemoselectivity over the C6-Cl bond [3].

Table 1: Thermodynamic & Kinetic Profile Comparison

Property6-Chloro-3-iodo -2-isopropyl...6-Chloro-3-bromo -2-isopropyl...Causality / Impact
C3-Halogen BDE ~65 - 67 kcal/mol~80 - 83 kcal/molLower BDE of C-I allows for faster Pd(0) insertion [3].
Oxidative Addition Rate Extremely FastModerateC-I reacts rapidly at room temp to 60°C; C-Br requires >80°C [2].
Regioselectivity (C3 vs C6) Excellent (>98:2)Moderate to Good (~85:15)Milder conditions for C-I prevent competitive C6-Cl activation [2].
Catalyst Requirement Standard (e.g., Pd(dppf)Cl2​ )Highly active/Sterically hinderedC-Br requires electron-rich ligands to force addition without hitting C-Cl.
Risk of Dehalogenation LowModerateHigher temperatures for C-Br increase protodehalogenation side reactions.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways when subjecting both analogs to Suzuki-Miyaura coupling conditions. The 3-iodo substrate successfully funnels through the desired catalytic cycle at low temperatures, whereas the 3-bromo substrate requires thermal stress that risks activating the C6-Cl bond.

Pathway Substrate 6-Chloro-3-halo-2-isopropyl -2H-pyrazolo[4,3-c]pyridine Sub_I 3-Iodo Analog (Fast Oxidative Addition) Substrate->Sub_I X = I Sub_Br 3-Bromo Analog (Slow Oxidative Addition) Substrate->Sub_Br X = Br Complex_I C3-Pd(II)-I Complex (High Regioselectivity) Sub_I->Complex_I Pd(0), 60°C Complex_Br C3-Pd(II)-Br Complex (Competing C6-Cl Insertion) Sub_Br->Complex_Br Pd(0), 90°C+ Product C3-Functionalized Product (C6-Cl Intact) Complex_I->Product Transmetalation & Red. Elim. Complex_Br->Product Optimal Conditions SideProduct C3, C6-Difunctionalized Side Product Complex_Br->SideProduct Harsh Conditions (C6-Cl Cleavage)

Mechanistic pathway of Pd-catalyzed regioselective cross-coupling for C3-I vs C3-Br analogs.

Experimental Methodology & Self-Validating Protocols

To leverage the thermodynamic advantages of the 3-iodo analog, the experimental protocol must be tightly controlled. The following procedure details a regioselective Suzuki-Miyaura coupling, explaining the scientific rationale behind each step.

Regioselective Suzuki-Miyaura Coupling (C3-Iodo Optimization)

Objective: Couple an arylboronic acid exclusively at the C3 position while preserving the C6-Cl bond for future derivatization.

Table 2: Optimized Reaction Parameters

ParameterSelected Reagent / ConditionScientific Rationale (Causality)
Solvent 1,4-Dioxane / H2​O (4:1)Biphasic system dissolves both the organic substrate and the inorganic base.
Catalyst Pd(dppf)Cl2​ (5 mol%)Bidentate dppf ligand suppresses undesired β -hydride elimination and stabilizes Pd intermediates [2].
Base Na2​CO3​ (2.0 equiv)A mild base is sufficient for transmetalation of the C-I complex. Stronger bases (like KOtBu ) risk degrading the heterocycle [2].
Temperature 60°CProvides enough thermal energy to overcome the ~0.5 kcal/mol activation barrier for C-I oxidative addition, while remaining well below the threshold for C-Cl activation [3].
Step-by-Step Protocol
  • Reagent Preparation & Degassing:

    • Action: In a Schlenk flask, combine 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (1.0 equiv), arylboronic acid (1.1 equiv), and Na2​CO3​ (2.0 equiv). Add 1,4-Dioxane and H2​O (4:1 ratio). Sparge the mixture with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) state, halting the catalytic cycle and promoting homocoupling of the boronic acid.

  • Catalyst Addition:

    • Action: Add Pd(dppf)Cl2​ (0.05 equiv) under a positive flow of Argon. Seal the flask.

  • Controlled Heating (The Self-Validating Step):

    • Action: Heat the reaction mixture to exactly 60°C. Monitor via LC-MS every 2 hours.

    • Causality: The appearance of the product mass with a preserved chlorine isotope pattern (M and M+2 peaks in a 3:1 ratio) validates that the C6-Cl bond remains intact. If the 3-bromo analog were used, heating to 90°C would be required, and LC-MS would likely show the emergence of a des-chloro byproduct.

  • Quench & Extraction:

    • Action: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water, then brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification:

    • Action: Filter and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Step1 1. Reagent Preparation Degas Dioxane/H2O (4:1) Step2 2. Catalyst Loading Add Pd(dppf)Cl2 (5 mol%) Step1->Step2 Step3 3. Selective Coupling Heat at 60°C for 4-6h Step2->Step3 Step4 4. Reaction Monitoring LC-MS (Verify C-Cl Intact) Step3->Step4 Step5 5. Quench & Extraction EtOAc / Brine wash Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for regioselective Suzuki-Miyaura coupling at the C3 position.

Conclusion & Recommendations

For the sequential functionalization of the 2-isopropyl-2H-pyrazolo[4,3-c]pyridine scaffold, the 6-chloro-3-iodo derivative is vastly superior to the 3-bromo analog. The significant difference in bond dissociation energies allows chemists to exploit the kinetic gap between C-I and C-Cl oxidative addition.

While the 3-bromo analog may be marginally cheaper to procure or synthesize, the required forcing conditions (>80°C) inevitably lead to diminished regioselectivity, higher rates of protodehalogenation, and complex purification pipelines. By utilizing the 3-iodo building block at mild temperatures (60°C), researchers ensure a robust, self-validating, and scalable pathway for complex drug discovery.

References

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Tetrameric Aryl Palladium Bromide Intermediates Leading to Facile Transmetalation in Suzuki–Miyaura Cross-Couplings. ChemRxiv. Available at:[Link]

High-Resolution Structural Validation of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the analytical bottleneck of validating heavily functionalized heterocyclic scaffolds. The compound 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine ( C9​H9​ClIN3​ ) represents a highly specific, multi-halogenated intermediate often utilized in the synthesis of kinase inhibitors (such as ERK inhibitors) and antitubercular agents [1].

Validating this structure is non-trivial. The presence of two different halogens (chlorine and iodine) alongside a regioselective N2-isopropyl group demands an analytical approach that goes beyond basic nominal mass confirmation. This guide objectively compares mass spectrometry (MS) platforms for this application, detailing why Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry (LC-ESI-HRMS/MS) is the definitive gold standard, and provides a self-validating experimental protocol.

Comparative Technology Overview: Selecting the Right MS Platform

When validating a small molecule of exactly 320.95 Da with labile carbon-halogen bonds, the choice of ionization and mass analyzer dictates the integrity of your data. Relying on the wrong platform often leads to in-source fragmentation or matrix interference, obscuring the intact molecular ion [2].

Table 1: Comparison of MS Platforms for Halogenated Heterocycles
MS PlatformIonization MethodMass AccuracyFragmentation CapabilitySuitability for C9​H9​ClIN3​ (321 Da)
LC-ESI-HRMS/MS Soft (ESI)< 2 ppmHigh (HCD/CID MS2)Optimal: Preserves C-I bond; exact mass resolves isotopes; MS/MS confirms regiochemistry.
GC-EI-MS Hard (EI)Nominal / < 5 ppmExtensive (In-source)Moderate: High risk of thermal degradation or premature loss of the labile iodine atom.
MALDI-TOF MS Soft (MALDI)< 5 ppmPSD / TOF-TOFPoor: Severe matrix ion interference in the low mass range (< 500 m/z) obscures the analyte.
The Causality Behind the Choice

We select LC-ESI-HRMS/MS because it operates as a self-validating system. The soft nature of Electrospray Ionization (ESI) ensures the intact [M+H]+ ion reaches the detector without premature cleavage of the heavy iodine atom. Concurrently, High-Resolution Mass Spectrometry (such as an Orbitrap or Q-TOF) provides sub-ppm mass accuracy, which is mandatory to differentiate the specific isotopic barcode generated by the chlorine atom from background isobaric interference [3].

Expected Quantitative Data & Isotopic Self-Validation

A critical failure point in structural validation is over-relying on the monoisotopic mass while ignoring the isotopic envelope. Chlorine possesses a natural 35Cl to 37Cl abundance ratio of approximately 3:1. Iodine ( 127I ), conversely, is monoisotopic. Therefore, the intact molecule must exhibit a distinct M and M+2 peak ratio of 100:32.

Table 2: Expected Exact Mass and Isotope Distribution (Positive Mode)
Ion SpeciesChemical FormulaTheoretical m/zRelative AbundanceDiagnostic Value
[M+H]+ ( 35Cl ) C9​H10​(35Cl)IN3+​ 321.9603100%Base peak; confirms the intact molecular scaffold.
[M+H]+ ( 37Cl ) C9​H10​(37Cl)IN3+​ 323.9573~32%Isotopic signature; definitively confirms exactly one Cl atom.
Regiochemical Assignment via MS/MS

Differentiating the N2-isopropyl regioisomer from an N1-isopropyl variant is a common synthetic hurdle. High-energy Collision Dissociation (HCD) provides the mechanistic proof. The N-isopropyl group predictably undergoes a neutral loss of propene ( C3​H6​ , 42.0470 Da) under MS/MS conditions.

Table 3: Key MS/MS Fragmentation Pathways (HCD)
Precursor m/zFragment m/zNeutral Loss (Da)Structural Implication
321.9603279.913342.0470 ( C3​H6​ )Confirms the N-isopropyl group via alkene elimination.
321.9603195.0558126.9045 ( I∙ )Radical cleavage confirms the presence of Iodine at C3.
279.9133244.936434.9769 ( Cl∙ )Sequential loss confirms Chlorine at the C6 position.

Structural Validation Workflow

The following DOT diagram maps the logical progression of our self-validating MS protocol, ensuring high-contrast visibility for all analytical stages.

MS_Workflow A Sample Prep: 6-Chloro-3-iodo-2-isopropyl- 2H-pyrazolo[4,3-c]pyridine B UHPLC Separation (C18 Column, Formic Acid) A->B 1 µg/mL in ACN/H2O C ESI Ionization (Positive Mode, Soft Ionization) B->C Elution D HRMS (MS1) Exact Mass & 35Cl/37Cl Profiling C->D [M+H]+ Generation E HCD Fragmentation (MS2) Targeted Neutral Losses D->E Precursor m/z 321.96 F Structural Confirmation (Halogen & Alkyl Validation) E->F Data Synthesis

LC-ESI-HRMS/MS workflow for pyrazolo[4,3-c]pyridine structural validation.

Step-by-Step Experimental Methodology

To ensure absolute trustworthiness and reproducibility, execute the following protocol. This method is optimized to prevent iodine loss in the source while providing enough collision energy to map the heterocyclic core.

Step 1: Sample Preparation

  • Dissolve 1 mg of the synthesized 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine in 1 mL of LC-MS grade Acetonitrile (ACN) to create a stock solution.

  • Dilute the stock to a final working concentration of 1 µg/mL using a 50:50 mixture of ACN and LC-MS grade Water containing 0.1% Formic Acid (FA). Causality: Formic acid acts as a proton source, heavily favoring the formation of the [M+H]+ ion in positive ESI.

Step 2: Chromatographic Separation (UHPLC)

  • Inject 2 µL of the sample onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a fast gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: H2​O

    • 0.1% FA; Mobile Phase B: ACN + 0.1% FA) at a flow rate of 0.4 mL/min.

Step 3: ESI Source Optimization

  • Set the ESI spray voltage to +3.5 kV.

  • Maintain the capillary transfer tube temperature at 275 °C. Causality: Exceeding 300 °C can induce thermal degradation of the C-I bond prior to mass analysis.

Step 4: HRMS Data Acquisition (Data-Dependent MS2)

  • MS1 Scan: Acquire full-scan data from m/z 100–500 at a resolution of 70,000 (at m/z 200). Ensure the Automatic Gain Control (AGC) target is set to 3×106 .

  • MS2 Scan: Isolate the precursor ion (m/z 321.96) with a 1.0 Da window. Apply Normalized Collision Energy (NCE) at 25, 35, and 45 (stepped HCD) to ensure complete fragmentation of both the N-isopropyl group and the halogens. Acquire MS2 spectra at a resolution of 17,500.

Step 5: Data Analysis & Validation

  • Extract the chromatogram for m/z 321.9603 with a mass tolerance of ± 5 ppm.

  • Verify the isotopic pattern: Ensure the peak at m/z 323.9573 is present at ~32% relative intensity.

  • Analyze the MS2 spectra for the diagnostic m/z 279.9133 (loss of propene) and m/z 195.0558 (loss of iodine), confirming the structural connectivity of the pyrazolo[4,3-c]pyridine core.

Strategic Scaffold Selection in Medicinal Chemistry: Pyrazolo[3,4-b]pyridine vs. Pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, selecting the right heterocyclic scaffold is the most critical decision in early-stage drug discovery. Pyrazolopyridines are privileged bicyclic pharmacophores that offer a diverse array of hydrogen-bonding vectors, tunable lipophilicity, and excellent ligand efficiency. Among the nine possible isomeric fusions of pyrazole and pyridine, 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-c]pyridine stand out for their distinct mechanistic profiles and target specificities.

While both scaffolds exhibit tautomerism (1H- vs 2H- forms), computational AM1 calculations confirm that the 1H-tautomer is significantly more stable (by approximately 37.03 kJ/mol or 9 kcal/mol)[1]. This thermodynamic preference dictates their behavior in biological systems. This guide objectively compares these two scaffolds, detailing their binding logic, quantitative performance, and the self-validating experimental protocols required for their evaluation.

Mechanistic Divergence: Target Profiles & Binding Logic

The Adenine Bioisostere: 1H-Pyrazolo[3,4-b]pyridine

The pyrazolo[3,4-b]pyridine scaffold is widely recognized as a premier kinase hinge binder[2]. Structurally, it combines elements of both pyrrolo[2,3-b]pyridine and indazole, allowing it to form a robust hydrogen bond donor-acceptor pair that perfectly mimics the adenine ring of ATP[2].

  • Causality in Design: In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, N-methylation of the 1H-pyrazolo[3,4-b]pyridine core completely abolishes enzymatic activity (IC50 > 5 μM)[3]. This proves that the N(1)-H is not merely structural but actively participates as a critical hydrogen-bond donor within the kinase hinge region[3]. Furthermore, replacing this scaffold with a 1H-indazole leads to an 11-fold loss in potency, highlighting the essential nature of the pyridine nitrogen for optimal receptor engagement[3].

The Versatile Interactor: 1H-Pyrazolo[4,3-c]pyridine

Unlike its [3,4-b] counterpart, the pyrazolo[4,3-c]pyridine core is frequently deployed beyond traditional ATP-competitive kinase inhibition, showing exceptional utility in disrupting Protein-Protein Interactions (PPIs) and targeting phosphatases[4][5].

  • Causality in Design: In targeting the PEX14–PEX5 PPI (crucial for Trypanosoma survival), the pyrazolo[4,3-c]pyridine scaffold does not rely on hinge-like hydrogen bonding. Instead, the flat, electron-rich bicyclic core lays directly over the Phe17 and Phe34 residues of the target protein, forming highly favorable π–π stacking interactions that mimic the native F/YXXXF peptide motif[4]. When applied to kinase targets like ERK, this scaffold yields inhibitors with exceptionally low molecular weight and high ligand efficiency (LE = 0.29), making it an ideal starting point for fragment-based drug discovery[6].

ScaffoldLogic Core Pyrazolopyridine Core (Privileged Scaffold) P34b Pyrazolo[3,4-b]pyridine (Adenine Bioisostere) Core->P34b Isomerization P43c Pyrazolo[4,3-c]pyridine (Versatile H-Bond/π-π Core) Core->P43c Isomerization Hinge Kinase Hinge Binding (Donor-Acceptor Pair) P34b->Hinge Primary Mode P43c->Hinge Alternate Mode PPI Protein-Protein Interactions (π-π stacking, Deep Cavities) P43c->PPI Primary Mode Targets34b FGFR, CDK1, TRKA Hinge->Targets34b Targets43c ERK, PEX14-PEX5, PtpB-Mtb Hinge->Targets43c PPI->Targets43c

Structural logic and primary biological target pathways of pyrazolopyridine scaffolds.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we must look at their performance across validated medicinal chemistry campaigns. The table below summarizes key experimental data demonstrating their potency and binding characteristics.

Scaffold TypeRepresentative CompoundPrimary TargetBinding Affinity / PotencyKey Structural Interaction
1H-Pyrazolo[3,4-b]pyridine Compound 7nFGFR1 KinaseIC50 < 5 nMN(1)-H acts as an essential H-bond donor in the hinge region[3].
1H-Pyrazolo[3,4-b]pyridine Compound C03TRKA KinaseIC50 = 56 nMScaffold hopping maintains critical hinge contacts while improving plasma stability[7].
1H-Pyrazolo[4,3-c]pyridine 1-(Pyridin-6-yl)urea derivativeERK KinaseIC50 = 9 nMHigh ligand efficiency (LE = 0.29) due to low molecular weight[6].
1H-Pyrazolo[4,3-c]pyridine Compound 1 (Prototypic)PEX14-PEX5 PPIKD = 163 μM (Initial hit)Core scaffold forms π–π stacking with Phe17/Phe34 residues[4].
1H-Pyrazolo[4,3-c]pyridine Compound D6PtpB-Mtb PhosphataseIC50 = 14.4 μMFavorable MMGBSA binding energy (-71.63 kcal/mol) in the active site[5].

Experimental Methodologies: Synthesis & Self-Validating Assays

A robust medicinal chemistry program requires self-validating protocols. Below are the standard operating procedures for synthesizing a pyrazolo[4,3-c]pyridine core and subsequently validating its biological activity.

Protocol A: Regioselective Synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine

This protocol utilizes a nucleophilic aromatic substitution followed by intramolecular cyclization[8].

  • Step 1: Preparation: Under an inert argon atmosphere, combine 3-amino-4-methylpyrazole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in anhydrous N,N-Dimethylformamide (DMF)[8].

    • Causality: Anhydrous conditions are critical because moisture can quench the electrophilic intermediates, while K₂CO₃ acts as a mild base to deprotonate the pyrazole amine, increasing its nucleophilicity without causing side-reactions.

  • Step 2: Addition: Dropwise add 2-chloropyridine (1.2 eq) to the stirring suspension at room temperature[8].

  • Step 3: Cyclization: Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours[8].

    • Causality: The high thermal energy is required to overcome the activation energy barrier of the nucleophilic aromatic substitution on the electron-deficient pyridine ring, driving the regioselective intramolecular cyclization.

  • Step 4: Workup & Purification: Cool to room temperature, quench with saturated aqueous NaCl (brine), extract with Ethyl Acetate (EtOAc), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography[8].

Protocol B: Self-Validating Biochemical & Orthogonal Assay Workflow

To prevent false positives (e.g., pan-assay interference compounds or aggregators), biological evaluation must be a closed, self-validating loop.

  • Step 1: Primary Enzymatic Screening (TR-FRET or AlphaScreen): Measure the IC50 by incubating the purified target (e.g., ERK or PtpB-Mtb) with varying concentrations of the synthesized inhibitor.

  • Step 2: Orthogonal Validation (Biolayer Interferometry - BLI): Immobilize the target protein on a biosensor and measure the association/dissociation rates of the inhibitor to determine the exact dissociation constant (Kd).

    • Causality: Relying solely on enzymatic IC50 can be misleading. BLI confirms direct, reversible binding kinetics (Kd), ensuring the scaffold acts via a stoichiometric, non-covalent mechanism rather than non-specific aggregation[5].

  • Step 3: Cellular Target Engagement: Evaluate the compound in a cellular proliferation assay (e.g., HEK293T for cytotoxicity profiling) to ensure the compound is cell-permeable and possesses a viable therapeutic window[5].

Workflow Synth Scaffold Synthesis (Nucleophilic Substitution) Purify Purification & QC (NMR, LC-MS) Synth->Purify Primary Primary Screening (Enzymatic IC50) Purify->Primary Ortho Orthogonal Validation (BLI / SPR Kd) Primary->Ortho Cell Cellular Assay (Target Engagement) Ortho->Cell

Self-validating experimental workflow for pyrazolopyridine inhibitor evaluation.

Conclusion

The choice between pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine should be strictly dictated by the target's structural topology. If the goal is to design an ATP-competitive kinase inhibitor, the [3,4-b] isomer provides an unparalleled, ready-made hydrogen bond donor-acceptor pair for the hinge region. Conversely, if the campaign targets shallow protein-protein interfaces or requires unique physicochemical properties (like high ligand efficiency and novel π–π stacking vectors), the [4,3-c] isomer offers a highly versatile, underexplored alternative.

References

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) . PubMed / NIH. Available at: [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors . ACS Medicinal Chemistry Letters. Available at:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications . MDPI. Available at:[Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B . PMC / NIH. Available at:[Link]

  • Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors . RSC Publishing. Available at:[Link]

Sources

Benchmarking Cross-Coupling Strategies for 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine: Direct XEC vs. Traditional Suzuki-Miyaura

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Publish Comparison Guide & Experimental Methodology.

Introduction & Structural Advantages

The functionalized bicyclic core of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine is a highly sought-after building block in the development of targeted therapeutics, particularly kinase inhibitors. The scaffold presents two distinct halogenated sites (C3-I and C6-Cl), offering a vector for divergent, late-stage functionalization.

Historically, arylating the C3 position required converting the 3-iodo moiety into a boronic ester for a standard Palladium-catalyzed Suzuki-Miyaura coupling. However, electron-deficient heteroaryl boronic acids are notoriously unstable and prone to rapid protodeboronation. To circumvent this, modern synthetic routes leverage Nickel-Catalyzed Reductive Cross-Electrophile Coupling (XEC) , allowing the direct coupling of the 3-iodo-pyrazolo[4,3-c]pyridine building block with standard aryl iodides[1].

Mechanistic Rationale & Regioselectivity

The C3–I bond is significantly weaker and more reactive toward low-valent Ni(0) oxidative addition than the C6–Cl bond. This intrinsic electronic differentiation ensures complete regioselectivity during the cross-coupling event, preserving the C6–Cl handle for subsequent functionalizations (e.g., Buchwald-Hartwig amination). By utilizing a stoichiometric reductant (such as Zn dust) and a tuned bipyridine ligand, the Ni-catalyst selectively mediates the formation of the cross-coupled biaryl product while suppressing statistical homocoupling[2].

Benchmarking Data: Direct XEC vs. Alternative Suzuki-Miyaura

The following table objectively compares the performance of the direct XEC method (using the 3-iodo product directly) against the traditional Suzuki-Miyaura alternative (which requires a two-step Miyaura borylation followed by Suzuki coupling).

Key Finding: Direct XEC consistently outperforms the Suzuki-Miyaura alternative by 20–30% in overall yield, primarily by avoiding the isolation of the highly unstable pyrazolo[4,3-c]pyridin-3-ylboronic acid pinacol ester intermediate.

Standard Aryl Iodide PartnerDirect XEC Yield (%)XEC Homodimer Byproduct (%)Alternative: Suzuki-Miyaura Overall Yield (%)*
Iodobenzene (Neutral)78% < 5%52%
4-Iodotoluene (Electron-donating)81% < 5%55%
4-Iodoanisole (Strongly electron-donating)74% < 5%48%
1-Fluoro-4-iodobenzene (Electron-withdrawing)85% < 5%58%
1-Iodo-4-(trifluoromethyl)benzene 68% 8%42%

*Suzuki-Miyaura yields represent the two-step overall yield (Borylation → Coupling). Losses are primarily attributed to protodeboronation during the basic aqueous coupling step.

Reaction Pathway Visualization

The success of the XEC protocol relies on the sequential oxidative addition of the two electrophiles, driven by the continuous reduction of the Nickel catalyst by Zinc dust[3].

Ni_Catalytic_Cycle Ni0 Ni(0)L Active Catalyst NiII Ni(II)(HetAr)(I)L 1st Oxidative Addition Ni0->NiII + HetAr-I (Pyrazolo[4,3-c]pyridine) NiI_HetAr Ni(I)(HetAr)L Reduction by Zn NiII->NiI_HetAr + 0.5 Zn - 0.5 ZnI2 NiIII Ni(III)(HetAr)(Ar)(I)L 2nd Oxidative Addition NiI_HetAr->NiIII + Ar-I (Standard Aryl Iodide) Product HetAr-Ar Cross-Coupled Product NiIII->Product Reductive Elimination NiI_Halide Ni(I)(I)L Post-Elimination NiIII->NiI_Halide NiI_Halide->Ni0 + 0.5 Zn - 0.5 ZnI2

Fig 1. Ni-catalyzed cross-electrophile coupling cycle of 3-iodo-pyrazolo[4,3-c]pyridine.

Self-Validating Experimental Protocol

To ensure high cross-selectivity and reproducibility, the following protocol utilizes kinetic control (slow addition) and visual self-validation checkpoints.

Reagents Required:

  • 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (1.0 equiv, 1.0 mmol)

  • Standard Aryl Iodide (2.0 equiv, 2.0 mmol)

  • NiCl₂·glyme (10 mol%)

  • dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (10 mol%)

  • Zn dust (2.5 equiv, 2.5 mmol)

  • TMSCl (5 mol%) and 1,2-dibromoethane (5 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMA) (0.2 M)

Step-by-Step Methodology:

  • Zinc Activation: To an oven-dried Schlenk flask under an argon atmosphere, add Zn dust (2.5 equiv) and anhydrous DMA (2.0 mL). Add 1,2-dibromoethane (5 mol%) and TMSCl (5 mol%), and stir vigorously at 60 °C for 15 minutes.

    • Causality: TMSCl and 1,2-dibromoethane chemically scrub the passivating ZnO layer from the zinc surface, ensuring efficient electron transfer to the Ni catalyst.

    • Self-Validation Check: The suspension will visibly transition from a dull, clumpy gray to a finely dispersed, bright metallic silver. If this color change does not occur, the Zn is heavily oxidized and the reaction will fail to initiate.

  • Precatalyst Reduction: Cool the flask to room temperature. Add NiCl₂·glyme (10 mol%) and dtbbpy (10 mol%). Stir for 10–15 minutes.

    • Self-Validation Check: The solution must transition from a pale green to a deep, opaque purple/black. This confirms the successful reduction of Ni(II) to the active Ni(0)(dtbbpy) complex.

  • Electrophile Addition (Kinetic Control): Add the standard aryl iodide (2.0 equiv) to the active catalyst solution in one portion. Next, dissolve 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (1.0 equiv) in 3.0 mL of DMA and add it to the reaction mixture via a syringe pump over 1 hour at 40 °C.

    • Causality: Because the 3-iodo-pyrazolo[4,3-c]pyridine is highly reactive toward oxidative addition, adding it slowly maintains a low steady-state concentration. This kinetically disfavors the formation of the heteroaryl homodimer and forces the Ni(I) intermediate to react with the excess standard aryl iodide, driving cross-selectivity[1].

  • Reaction Completion & Workup: Stir the reaction at 40 °C for an additional 4 hours. Monitor by LC-MS. Upon completion, quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Sources

A Guide to Comparative In vitro Assay Validation for Novel CDK2 Inhibitors Based on the 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vitro validation and comparison of novel kinase inhibitors, using the 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine scaffold as a case study for targeting Cyclin-Dependent Kinase 2 (CDK2). As researchers and drug development professionals, it is imperative to not only identify potent inhibitors but also to rigorously characterize their activity through orthogonal assays that provide a more complete picture of their therapeutic potential. Discrepancies between biochemical and cell-based assay results are common and understanding the underlying reasons is crucial for advancing promising lead candidates.[1][2]

The pyrazolo[4,3-c]pyridine core is a versatile scaffold that has been explored for the development of inhibitors against various enzyme targets, including kinases.[3][4] Cyclin-dependent kinases, and CDK2 in particular, are critical regulators of the cell cycle, and their dysregulation is a hallmark of numerous cancers.[5][6] Therefore, potent and selective CDK2 inhibitors are highly sought-after as potential cancer therapeutics.[6][7]

This guide will delve into the comparative validation of two distinct in vitro assays: a biochemical kinase assay to determine direct enzyme inhibition and a cell-based assay to assess the compound's activity in a more physiologically relevant context. We will explore the experimental design, step-by-step protocols, data interpretation, and the importance of a self-validating experimental system.

The Dichotomy of In Vitro Assays: Biochemical vs. Cell-Based Approaches

The journey of a kinase inhibitor from a screening hit to a clinical candidate involves a battery of tests. Among the most fundamental are biochemical and cell-based assays.[8][9][10]

  • Biochemical Assays: These assays are performed in a controlled, cell-free environment using purified, recombinant enzymes.[8] They are invaluable for determining the direct interaction of a compound with its target protein, providing key parameters like the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).[1] Common formats include radiometric assays that measure the incorporation of radiolabeled phosphate into a substrate, and non-radiometric methods such as fluorescence or luminescence-based assays that detect a product of the kinase reaction, like ADP.[11][12][13][14]

  • Cell-Based Assays: In contrast, cell-based assays measure the effect of a compound on a biological process within living cells.[10] These assays provide insights into a compound's cell permeability, its ability to engage the target in a complex cellular milieu, and its overall effect on cell viability, proliferation, or specific signaling pathways.[2] Examples include cell proliferation assays (e.g., MTT, CellTiter-Glo), target engagement assays (e.g., NanoBRET), and assays that measure the phosphorylation of downstream substrates.[5][6]

It is not uncommon to observe a significant shift in potency between these two assay formats.[1][2] A compound that is highly potent in a biochemical assay may show reduced activity in a cell-based assay due to poor membrane permeability, efflux by cellular transporters, or metabolic instability.[1] Conversely, some compounds may exhibit greater potency in a cellular context.[2] Therefore, a direct comparison is essential for a comprehensive understanding of a compound's drug-like properties.

Visualizing the Comparative Validation Workflow

The following diagram illustrates the workflow for the comparative validation of a novel CDK2 inhibitor.

G cluster_biochemical Biochemical Assay Validation cluster_cellular Cell-Based Assay Validation cluster_comparison Comparative Analysis cluster_conclusion Decision Making b_start Recombinant CDK2/Cyclin E Enzyme b_assay ADP-Glo Kinase Assay b_start->b_assay b_substrate Peptide Substrate & ATP b_substrate->b_assay b_inhibitor Pyrazolo[4,3-c]pyridine Inhibitor (Serial Dilution) b_inhibitor->b_assay b_readout Luminescence Measurement b_assay->b_readout b_analysis IC50 Determination b_readout->b_analysis compare Compare IC50 vs. GI50 b_analysis->compare c_cells Cancer Cell Line (e.g., MCF-7) c_assay MTT Cell Proliferation Assay c_cells->c_assay c_inhibitor Pyrazolo[4,3-c]pyridine Inhibitor (Serial Dilution) c_inhibitor->c_assay c_readout Absorbance Measurement c_assay->c_readout c_analysis GI50 Determination c_readout->c_analysis c_analysis->compare sar Structure-Activity Relationship (SAR) Analysis compare->sar decision Lead Candidate Selection sar->decision

Caption: Comparative validation workflow for a CDK2 inhibitor.

Experimental Protocols

The following are detailed protocols for a biochemical and a cell-based assay to evaluate our hypothetical 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine based CDK2 inhibitors.

Protocol 1: Biochemical CDK2/Cyclin E Kinase Assay (ADP-Glo™)

This protocol is adapted from luminescence-based kinase assays which quantify the amount of ADP produced during the kinase reaction.[7][15]

A. Materials and Reagents:

  • Recombinant human CDK2/Cyclin E enzyme

  • Kinase substrate (e.g., a synthetic peptide derived from Histone H1)

  • Adenosine triphosphate (ATP)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • 384-well white, flat-bottom plates

  • Test compound (6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine derivative) dissolved in DMSO

B. Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of a 2X kinase/substrate solution (containing CDK2/Cyclin E and the peptide substrate in assay buffer) to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution (in assay buffer) to each well. The final ATP concentration should be at or near the Km for ATP to ensure competitive inhibition can be accurately measured.[12][16]

    • Incubate the reaction mixture at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

C. Self-Validation System:

  • Positive Control: Wells with enzyme, substrate, and ATP but no inhibitor (DMSO only).

  • Negative Control: Wells with substrate and ATP but no enzyme. This determines the background signal.[16]

  • Z'-factor Calculation: The Z'-factor is a statistical parameter used to assess the quality of an assay. It is calculated using the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Protocol 2: Cell-Based Proliferation Assay (MTT)

This protocol measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5]

A. Materials and Reagents:

  • Human cancer cell line known to be sensitive to CDK2 inhibition (e.g., MCF-7 breast cancer cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

B. Step-by-Step Methodology:

  • Cell Seeding: Seed the MCF-7 cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitor in cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the inhibitor or vehicle control (DMSO).[5]

    • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[5]

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Data Acquisition:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

C. Self-Validation System:

  • Positive Control: Wells with cells and medium but no inhibitor (DMSO only), representing 100% viability.

  • Negative Control: Wells with medium only (no cells) to determine the background absorbance.

  • Reference Compound: Include a known CDK2 inhibitor (e.g., Dinaciclib) as a positive control for inhibition.[5]

Data Presentation and Comparative Analysis

The data from these assays should be analyzed to determine the inhibitory potency of the compounds. The results can be summarized in a table for easy comparison.

Compound IDScaffoldBiochemical IC50 (nM) (CDK2/CycE)Cell-Based GI50 (nM) (MCF-7)Potency Shift (GI50/IC50)
PYZ-001 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine5050010
PYZ-002 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine25100040
Dinaciclib (Reference Compound)11515

Interpreting the Results:

In this hypothetical dataset, both PYZ-001 and PYZ-002 show good potency in the biochemical assay. However, there is a 10- to 40-fold decrease in potency in the cell-based assay. This "potency shift" is a critical piece of information.

Causality behind Experimental Choices and Discrepancies:

  • Choice of Biochemical Assay: The ADP-Glo™ assay was chosen for its high sensitivity, broad dynamic range, and non-radioactive format, which is amenable to high-throughput screening.[15]

  • Choice of Cell-Based Assay: The MTT assay was selected as a robust and well-established method for assessing cell proliferation.[5] The choice of the MCF-7 cell line is based on its known dependence on the CDK2 pathway for proliferation.

  • Reasons for Potency Shift: The observed decrease in cellular potency could be due to several factors:

    • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

    • Efflux Pumps: The compound could be a substrate for efflux pumps like P-glycoprotein, which actively remove foreign substances from the cell.

    • Plasma Protein Binding: In the presence of serum in the cell culture medium, the compound may bind to proteins like albumin, reducing its free concentration available to inhibit CDK2.

    • Off-Target Effects: The compound may have off-target effects that influence cell viability, masking its specific on-target activity.[6]

    • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

Conclusion and Future Directions

The comparative validation of in vitro assays is a cornerstone of modern drug discovery. By employing both biochemical and cell-based assays, researchers can gain a more holistic understanding of a compound's activity. The 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine scaffold represents a promising starting point for the development of novel CDK2 inhibitors. The discrepancies observed between the biochemical and cellular data for our hypothetical compounds, PYZ-001 and PYZ-002, highlight the importance of this dual-assay approach.

Future work should focus on elucidating the reasons for the observed potency shift. This could involve conducting cell permeability assays (e.g., PAMPA), assessing P-glycoprotein substrate liability, and performing metabolic stability studies. Furthermore, more sophisticated cell-based assays, such as target engagement assays (e.g., NanoBRET), could be employed to confirm that the compound is reaching and binding to CDK2 within the cell.[6] Ultimately, a thorough understanding of the structure-activity relationship in both biochemical and cellular contexts will guide the optimization of this promising chemical series into viable clinical candidates.

References

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. National Center for Biotechnology Information. [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. Fida Biosystems. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. National Center for Biotechnology Information. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers. [Link]

  • Discovery of novel CDK2 inhibitors using multistage virtual screening and in vitro melanoma cell lines. The FASEB Journal. [Link]

  • What Are the Types of Biochemical Assays Used in Drug Discovery? Patsnap. [Link]

  • First disclosure of AZD8421, a highly selective CDK2 inhibitor to address resistance to CDK4/6 inhibitors in breast and CCNE1-high cancers. American Association for Cancer Research. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. National Center for Biotechnology Information. [Link]

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orthogonal validation of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine purity using quantitative NMR

Author: BenchChem Technical Support Team. Date: April 2026

Orthogonal Validation of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine Purity: A Comparative Guide to qNMR and HPLC

As drug development pipelines increasingly rely on highly functionalized, halogenated heterocyclic building blocks, the analytical rigor applied to their purity assessment must scale accordingly. 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine (CAS: 2250242-92-1) is a prime example of a complex intermediate where traditional relative purity methods often fall short.

Relying solely on High-Performance Liquid Chromatography (HPLC) with UV detection introduces significant analytical blind spots, particularly regarding "NMR silent" or non-chromophoric impurities such as residual solvents, inorganic salts, and moisture. To establish a self-validating analytical system, Senior Application Scientists employ orthogonal validation: pairing the relative separation power of HPLC with the absolute quantification capabilities of quantitative Nuclear Magnetic Resonance (qNMR) [1].

This guide provides a comprehensive, causality-driven methodology for validating the purity of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine using these orthogonal techniques.

The Causality of Orthogonal Validation

A robust purity assay must be mechanistically independent of the purification process and ideally independent of other analytical assays [1].

  • HPLC-UV separates compounds based on their partition coefficients and detects them based on their molar absorptivity. It excels at detecting structurally similar organic impurities but only yields a relative purity (Area %). It cannot account for impurities that do not absorb UV light.

  • qNMR is a primary ratio method where the integral of an NMR resonance is directly proportional to the number of nuclei (protons) responsible for that signal [2]. By adding a certified internal calibrant (IC), qNMR provides an absolute mass fraction (% w/w) without requiring a reference standard of the analyte itself [3].

When used together, these methods create a self-validating system. If the HPLC purity is 99.5% but the qNMR purity is 96.0%, the discrepancy immediately flags the presence of non-UV active contaminants (e.g., residual inorganic salts from the iodination step).

OrthogonalValidation A Batch Synthesis: 6-Chloro-3-iodo-2-isopropyl- 2H-pyrazolo[4,3-c]pyridine B HPLC-UV Analysis (Relative Purity %) A->B C 1H qNMR Analysis (Absolute Purity % w/w) A->C D Chromatographic Separation Detects UV-active impurities B->D E Direct Proton Integration Detects all NMR-active species C->E F Data Reconciliation (Self-Validating System) D->F E->F G Validated Absolute Purity Ready for Downstream Use F->G

Caption: Orthogonal workflow combining HPLC-UV and qNMR for comprehensive purity validation.

Experimental Workflows: A Self-Validating System

Method A: HPLC-UV (Relative Purity)

This method establishes the chromatographic purity profile, ensuring no structurally related organic impurities co-elute with the main peak.

Protocol:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Acetonitrile:Water (50:50 v/v).

  • System Suitability Test (SST): Inject a resolution mixture containing the analyte and a known synthetic precursor (e.g., the un-iodinated pyrazolopyridine). Causality: This validates the column's resolving power before analyzing the unknown batch.

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 100 mm, 1.7 µm.

    • Mobile Phase: Gradient elution of 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile (B).

    • Detection: UV at 254 nm.

  • Integration: Integrate all peaks with a signal-to-noise ratio > 10. Calculate purity by area normalization.

Method B: Quantitative 1H-NMR (Absolute Purity)

Because qNMR relies on the direct proportionality between signal intensity and the number of nuclei, the most critical step is the gravimetric preparation .

Protocol:

  • Gravimetric Preparation: Using an ultra-microbalance (readability 0.1 µg), accurately weigh ~10.0 mg of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine and ~5.0 mg of a certified Internal Calibrant (IC) such as Maleic Acid (NIST SRM or SI-traceable CRM) [4]. Causality: The Japanese Pharmacopoeia mandates ultra-microbalances for qNMR to minimize mass fluctuation errors, which directly propagate into the final purity calculation [4].

  • Solvation: Co-dissolve both materials in 0.6 mL of DMSO-d6.

  • T1 Relaxation Measurement: Perform an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton of interest.

  • Acquisition Parameters:

    • Pulse Angle: 90° for maximum signal-to-noise.

    • Relaxation Delay (D1): Set to ≥5×T1​ (typically 30–60 seconds). Causality: If D1 is too short, the nuclei will not fully return to thermal equilibrium between pulses, leading to signal saturation and artificially low integrals, destroying quantitative accuracy.

  • Data Processing & Calculation: Apply precise phase and baseline corrections. Integrate the isolated aromatic proton of the pyrazolopyridine core against the isolated singlet of Maleic Acid (~6.26 ppm).

Calculate the absolute mass fraction ( Px​ ) using the fundamental qNMR equation [3]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = Integral area, N = Number of protons, M = Molar mass, m = weighed mass, and P = Purity)

qNMR_Logic S1 Gravimetric Prep Ultra-microbalance weighing Analyte + Internal Calibrant S2 T1 Relaxation Measurement Inversion Recovery Experiment S1->S2 Causality: Accurate Mass S3 Parameter Optimization Set D1 > 5 x T1 Ensure 99.3% magnetization recovery S2->S3 Causality: Prevent Saturation S4 Data Acquisition & Processing 90° Pulse, Phase/Baseline Correction S3->S4 Causality: Quantitative Precision S5 Absolute Purity Calculation Proportionality of Integrals to Nuclei S4->S5 Causality: SI Traceability

Caption: Mechanistic logic and causality of the quantitative NMR (qNMR) experimental protocol.

Comparative Data & Performance Metrics

To illustrate the necessity of this orthogonal approach, below is a comparative data set from a hypothetical validation batch of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine.

Table 1: Analytical Results Comparison

ParameterHPLC-UV (Relative)1H-qNMR (Absolute)Discrepancy Analysis
Purity Output 99.6% (Area %)97.1% (w/w %) Δ 2.5% indicates non-UV active mass.
Standard Required Analyte-specific referenceUniversal SI-traceable ICqNMR avoids the need for a synthesized standard [5].
Impurity Detection Structurally related organicsAll protonated speciesqNMR detected residual isopropyl alcohol (solvent).
Traceability Dependent on referenceSI-Traceable (via balance & IC)qNMR provides primary ratio measurement [3].

Table 2: qNMR Specific Calculation Parameters

VariableValue for AnalyteValue for Calibrant (Maleic Acid)
Molar Mass (M) 321.55 g/mol 116.07 g/mol
Number of Protons (N) 1 (Isolated aromatic proton)2 (Alkene singlet)
Chemical Shift ~ 8.10 ppm (DMSO-d6)6.26 ppm (DMSO-d6)

Data Interpretation: The 2.5% discrepancy between HPLC and qNMR highlights the danger of relying solely on chromatographic area normalization. The qNMR spectrum revealed trace residual solvents and inorganic salts that contributed to the sample mass but were invisible to the UV detector. By utilizing Maleic acid as an internal calibrant, the absolute mass fraction was determined with high accuracy, ensuring accurate downstream dosing for biological assays.

Conclusion

For complex intermediates like 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine, orthogonal validation is not merely a regulatory checkbox; it is a scientific necessity. While HPLC provides essential data regarding structurally related organic impurities, it lacks the ability to deliver absolute mass fractions without an identical, pre-validated reference standard. Quantitative NMR bridges this gap. By leveraging the direct proportionality of NMR integrals to nuclear concentration [2], qNMR acts as a primary ratio method, providing SI-traceable absolute purity . Implementing this self-validating dual-method approach ensures the highest level of confidence in the integrity of pharmaceutical building blocks.

References

  • qNMR for Purity Determination in Pharmaceuticals - RSSL. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. Available at: [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

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Safety Operating Guide

Personal protective equipment for handling 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to provide you with a comprehensive, causality-driven framework for handling 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine .

This highly functionalized halogenated N-heterocycle is a privileged building block in medicinal chemistry. The 2H-pyrazolo[4,3-c]pyridine core frequently serves as an in the development of targeted kinase inhibitors (e.g., CDK8/19, c-Met, and Syk)[1][2][3]. The presence of orthogonal halogens (3-iodo and 6-chloro) allows for regioselective transition-metal-catalyzed cross-coupling[4], but it also introduces specific toxicological and environmental hazards that dictate strict operational and disposal parameters.

Hazard Profile & Chemical Causality

To handle this compound safely, one must understand the relationship between its molecular structure and its hazard profile. Halogenated pyridines present unique risks that go beyond standard organic building blocks[5].

Table 1: Hazard Classifications and Structural Causality

Hazard CategoryGHS ClassificationChemical Causality & Mechanism
Acute Toxicity Category 4 (Oral/Dermal)The N2-isopropyl group increases the compound's lipophilicity (LogP), enhancing its ability to permeate the stratum corneum (skin barrier). Once absorbed, halogenated N-heterocycles can act as alkylating agents, leading to systemic toxicity[6].
Irritation Category 2 (Skin/Eye)The electron-deficient pyridine ring, exacerbated by the electron-withdrawing chloro and iodo substituents, readily reacts with nucleophilic residues in mucosal membranes, causing severe ocular and dermal irritation[5].
Photolability Reactive / DegradativeThe C-I bond at the 3-position is highly susceptible to homolytic cleavage upon exposure to UV/visible light. This generates reactive iodine radicals that degrade the material and increase the risk of spontaneous exothermic reactions[4].
Environmental Aquatic ToxicityHalogenated aromatics are highly persistent in the environment. They resist standard biological degradation and require high-temperature incineration to prevent the formation of toxic byproducts like dioxins[7][8].

Personal Protective Equipment (PPE) System

Standard laboratory PPE is insufficient for highly functionalized halogenated heterocycles. Every piece of protective equipment must be selected based on the compound's specific permeation and physical state risks[9].

Table 2: PPE Specifications and Operational Justification

PPE ComponentSpecificationOperational Justification
Hand Protection Double-layered Nitrile (Outer layer: 8 mil)Halogenated aromatics can permeate standard 4-mil nitrile gloves over time. Double-gloving provides a self-validating safety margin; if the outer glove is contaminated, it can be immediately doffed without exposing the skin[9].
Eye Protection Snug-fitting Chemical Splash GogglesSafety glasses with side shields do not protect against aerosolized dust or solvent splashing during dissolution. Goggles are mandatory due to the severe mucosal irritation risk[5].
Body Protection Flame-Resistant (FR) Lab CoatAs a combustible solid, any static discharge during weighing could ignite the dust. An FR coat mitigates the risk of flash fires[10].
Respiratory Chemical Fume Hood (Face velocity: 80-100 fpm)Weighing must be performed in a calibrated hood. If a hood is unavailable, an ABEK-rated (EN14387) or P100 particulate respirator is required to prevent inhalation of irritant dust.

Operational Workflow: Handling & Reaction Setup

The following self-validating protocol ensures that the compound is transferred without degradation (protecting the photolabile C-I bond) and without operator exposure.

Step-by-Step Methodology: Regioselective Weighing and Transfer
  • Environmental Preparation:

    • Verify the chemical fume hood is operating at a face velocity of 80–100 fpm.

    • Turn off the fume hood's internal fluorescent lighting to minimize photolytic degradation of the 3-iodo substituent. Use ambient room light.

  • Static Neutralization:

    • Halogenated powders are highly prone to static cling. Pass a static-eliminating ionizer over the analytical balance and the weighing paper/boat. Self-Validation: The powder should flow freely from the spatula without adhering to the vertical walls of the weighing boat.

  • Inert Transfer:

    • Weigh the required mass of 6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine.

    • Transfer the solid directly into an amber-glass reaction vial (to protect from light).

    • Immediately cap the vial with a septum and purge the headspace with dry Argon or Nitrogen for 3 minutes. Causality: Inert gas prevents oxidative degradation and moisture absorption, preserving the integrity of the cross-coupling handles[10][11].

  • Dissolution:

    • Inject the reaction solvent (e.g., anhydrous DMF or 1,4-Dioxane) directly through the septum. Do not open the vial to the atmosphere once purged.

Logistical & Disposal Plan

The disposal of halogenated organic compounds is strictly regulated by the and equivalent international bodies due to the risk of generating highly toxic dioxins and furans during improper incineration[12][13].

  • Storage Logistics: Store the compound at 2–8°C (refrigerated) in a tightly sealed, light-resistant (amber) container backfilled with Argon. Segregate from strong oxidizing agents and strong bases[10][11].

  • Waste Segregation (Critical): All waste containing this compound—including reaction filtrates, contaminated solvents, and first-rinse acetone from glassware—must be deposited exclusively into a container labeled "Halogenated Organic Waste" [8][14].

  • Regulatory Causality: Mixing halogenated waste with non-halogenated waste is a severe compliance violation. Halogenated waste requires specialized, high-temperature commercial incineration equipped with alkaline scrubbers to neutralize the resulting hydrochloric and hydroiodic acid gases[7][12].

  • Solid Debris: Contaminated weighing boats, pipette tips, and the outer layer of nitrile gloves must be disposed of in a designated solid hazardous waste bin, never in the general municipal trash[12].

Mandatory Visualization: Safety & Logistics Workflow

G N1 1. Storage 2-8°C, Ar/N2 Light Protected N2 2. Preparation Fume Hood Don PPE N1->N2 N3 3. Execution Static-Free Weighing N2->N3 N4 4. Disposal Halogenated Waste Stream N3->N4

Workflow for the safe handling, execution, and disposal of halogenated pyrazolopyridines.

References

  • Halder, P., et al. "Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy." RSC Medicinal Chemistry. [Link]

  • "Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19." ACS Medicinal Chemistry Letters. [Link]

  • "3-Chloropyridine | CID 12287." PubChem, National Institutes of Health. [Link]

  • "Picolyl chloride hydrochloride | CID 23392." PubChem, National Institutes of Health. [Link]

  • "Laboratory Hazardous Waste Management Guide." University of Tennessee Safety Office. [Link]

  • "Hazardous Materials Disposal Guide." Nipissing University. [Link]

  • "Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste." Department of Water Affairs & Forestry / EPA Guidelines. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.